molecular formula C9H11N3O B1291180 1-(3-Aminophenyl)imidazolidin-2-one CAS No. 938459-14-4

1-(3-Aminophenyl)imidazolidin-2-one

Cat. No.: B1291180
CAS No.: 938459-14-4
M. Wt: 177.2 g/mol
InChI Key: BPKSYMQSNOQBGA-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKSYMQSNOQBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640702
Record name 1-(3-Aminophenyl)imidazolidin-2-one
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-14-4
Record name 1-(3-Aminophenyl)-2-imidazolidinone
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Record name 1-(3-Aminophenyl)imidazolidin-2-one
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Record name 1-(3-aminophenyl)imidazolidin-2-one
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Foundational & Exploratory

"1-(3-Aminophenyl)imidazolidin-2-one" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)imidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidin-2-one structure substituted with a 3-aminophenyl group. The imidazolidin-2-one scaffold is a prevalent motif in a variety of biologically active molecules and approved pharmaceuticals, recognized for its role in compounds with activities such as immunosuppressive and anticancer effects.[1][2] The presence of the aminophenyl substituent offers a potential site for further chemical modification, making this compound an interesting building block for medicinal chemistry and drug discovery programs.

This technical guide provides a summary of the known basic properties of this compound. Due to a notable lack of published experimental data for this specific molecule, this guide also includes comparative data from structurally related N-phenyl and substituted imidazolidin-2-one analogs to provide a predictive context for its chemical characteristics and potential biological activities.

Core Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁N₃O[3]
Molecular Weight 177.20 g/mol [3]
CAS Number 938459-14-4[3]
Appearance Solid[3]
Purity ≥95% (as per some commercial suppliers)[1][4]
SMILES Nc1cccc(c1)N2CCNC2=O[3]
InChI 1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13)[3]

Experimental Protocols

Specific experimental protocols for the synthesis and characterization of this compound are not detailed in the current body of scientific literature. However, general methods for the synthesis of N-substituted imidazolidin-2-ones are well-established. A common approach involves the cyclization of a corresponding N-(2-aminoethyl)-N'-arylurea.

General Synthetic Protocol for N-Aryl Imidazolidin-2-ones

A plausible synthetic route for this compound would involve the reaction of 3-aminophenyl isocyanate with ethylenediamine to form an intermediate urea, followed by intramolecular cyclization.

Step 1: Formation of N-(3-Aminophenyl)-N'-(2-aminoethyl)urea

  • Dissolve ethylenediamine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-aminophenyl isocyanate in the same solvent to the cooled ethylenediamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to yield the crude urea intermediate.

Step 2: Cyclization to this compound

  • The crude urea intermediate can be cyclized under thermal conditions or by using a catalyst. For thermal cyclization, heat the urea at a temperature typically above its melting point.

  • Alternatively, the cyclization can be facilitated by a base, such as sodium ethoxide in ethanol, or by an acid catalyst.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the final product.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been published. The following table provides predicted and comparative spectral data based on analyses of structurally similar N-phenyl imidazolidin-2-one derivatives found in the literature.[3][5]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted/Comparative Data
¹H NMR Aromatic protons (phenyl ring): δ 6.5-7.5 ppm (m, 4H). Methylene protons (imidazolidinone ring, -N-CH₂-CH₂-N-): δ 3.4-4.2 ppm (t, 4H). Amine protons (-NH₂): δ ~3.5-5.0 ppm (br s, 2H). NH proton (imidazolidinone ring): May be a broad singlet depending on the solvent.
¹³C NMR Carbonyl carbon: δ ~155-175 ppm. Aromatic carbons: δ ~110-150 ppm. Methylene carbons (imidazolidinone ring): δ ~40-50 ppm.
IR (Infrared) N-H stretch (amine and amide): ~3200-3400 cm⁻¹ (broad). C=O stretch (amide): ~1680-1720 cm⁻¹. C-N stretch: ~1200-1350 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹.
Mass Spec (MS) [M]⁺ expected at m/z = 177. Fragmentation may involve cleavage of the imidazolidinone ring and loss of the amino group.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, the broader class of imidazolidin-2-one derivatives has been investigated for various therapeutic applications. For instance, some N-substituted imidazolidin-2-ones have been evaluated for immunosuppressive activity.[1] Additionally, derivatives of the related 2-imidazolinylhydrazones have been studied for their affinity for adrenergic and imidazoline receptors, and for their cytotoxic activity against human tumor cell lines.[6][7] The aminophenyl moiety also presents a vector for the development of compounds with potential anticancer properties, as seen in other heterocyclic scaffolds.[2]

Given the absence of specific data, a general workflow for the initial biological screening and characterization of a novel compound like this compound is proposed in the diagram below.

G General Workflow for Chemical and Biological Characterization synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity_analysis Purity Assessment (HPLC, Elemental Analysis) purification->purity_analysis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purity_analysis->cytotoxicity Proceed if pure target_binding Target Binding Assays (if applicable) cytotoxicity->target_binding in_vivo In Vivo Studies (Animal Models) target_binding->in_vivo

Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Safety Information

Based on available safety data sheets from commercial suppliers, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H319: Causes serious eye irritation.[3]

Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses), should be taken when handling this compound. It should be stored in a dark place under an inert atmosphere at room temperature.[1]

Conclusion

This compound is a chemical building block with potential for applications in medicinal chemistry, stemming from the established biological relevance of the imidazolidin-2-one core. However, there is a significant gap in the publicly available experimental data for this specific compound. The information on related analogs provides a useful, albeit predictive, framework for its properties and potential activities. Further research is required to fully characterize its physicochemical properties, develop specific and optimized synthetic protocols, and explore its biological profile. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related molecules.

References

"1-(3-Aminophenyl)imidazolidin-2-one" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(3-Aminophenyl)imidazolidin-2-one, including its chemical structure, identifiers, and physicochemical properties. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also presents general methodologies for the synthesis of the imidazolidin-2-one scaffold and discusses the broad biological significance of this chemical class, providing context for its potential applications in research and drug development.

Compound Identification and Chemical Structure

This compound is a heterocyclic organic compound featuring a phenyl group substituted with an amine at the meta-position, which is in turn attached to an imidazolidin-2-one ring. The imidazolidin-2-one moiety is a five-membered ring containing two nitrogen atoms and a carbonyl group.

IUPAC Name: this compound

Synonyms: 1-(3-aminophenyl)-2-imidazolidinone

Chemical Structure:

The structure is characterized by a saturated five-membered urea ring linked to an aniline moiety.

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for this compound, compiled from chemical supplier databases.[1]

PropertyValueReference
Molecular Formula C₉H₁₁N₃O[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 938459-14-4[1]
MDL Number MFCD09055391
Physical Form Solid
Purity ≥95%
InChI Key BPKSYMQSNOQBGA-UHFFFAOYSA-N
SMILES String Nc1cccc(c1)N2CCNC2=O
Storage Temperature Room temperature, under inert atmosphere, keep in dark place

Synthesis of the Imidazolidin-2-one Scaffold

This protocol is a representative example for the synthesis of an N-substituted imidazolidin-2-one from a corresponding N-substituted ethylenediamine derivative.

1. Materials:

  • N-substituted-1,2-ethanediamine
  • Carbonyldiimidazole (CDI) or similar phosgene equivalent (e.g., triphosgene)
  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
  • Inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • To a solution of the N-substituted-1,2-ethanediamine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add carbonyldiimidazole (1.1 equivalents) portion-wise at 0 °C.
  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 1-substituted-imidazolidin-2-one.

3. Characterization:

  • Confirm the structure of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Below is a generalized workflow for the synthesis of the imidazolidin-2-one scaffold.

G General Synthesis Workflow for Imidazolidin-2-one cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification cluster_product Final Product Diamine N-Substituted 1,2-Diamine Reaction Cyclization Reaction (Anhydrous Solvent, Inert Atm.) Diamine->Reaction Carbonyl Carbonylating Agent (e.g., CDI) Carbonyl->Reaction Concentration Solvent Removal Reaction->Concentration Reaction Completion Purification Column Chromatography Concentration->Purification Product Imidazolidin-2-one Derivative Purification->Product

General synthesis workflow for imidazolidin-2-ones.

Biological and Pharmacological Context

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing as a core component in numerous biologically active compounds and FDA-approved drugs.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities.

Biological ActivityExamples of Imidazolidin-2-one DerivativesReference
Anticancer Derivatives showing cytotoxic effects against liver, breast, and other cancer cell lines.[3][4]
Antiviral CCR5 receptor antagonists developed for potential HIV treatment.[4]
Antimicrobial Compounds effective against multidrug-resistant bacteria, both Gram-positive and Gram-negative.[4]
Enzyme Inhibition Inhibition of acetylcholinesterase and butyrylcholinesterase for potential Alzheimer's treatment.[5]
Antioxidant Various imidazolidine derivatives have been reported to exhibit antioxidant properties.[4]

Given its structure as an aniline derivative of the imidazolidin-2-one core, this compound serves as a versatile chemical building block. The primary amine on the phenyl ring provides a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of more complex molecules for screening in drug discovery programs.

Safety Information

Based on available supplier data, this compound is classified with the following hazards.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE).

References

In-depth Technical Guide: 1-(3-Aminophenyl)imidazolidin-2-one (CAS: 938459-14-4)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This document serves as a summary of the currently available public information regarding the chemical compound 1-(3-Aminophenyl)imidazolidin-2-one , CAS number 938459-14-4 . Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, there is a significant lack of in-depth technical data for this specific molecule. It is primarily available from chemical suppliers as a building block for early-stage research and development. This guide will present the available chemical and physical data and discuss general synthesis strategies and potential, though currently unsubstantiated, areas of application based on its structural motifs.

Chemical and Physical Properties

Publicly available data for this compound is limited to basic chemical identifiers and physical properties. This information is crucial for laboratory handling, storage, and as a starting point for experimental design.

PropertyValueSource
CAS Number 938459-14-4Chemical Supplier Catalogs
Molecular Formula C₉H₁₁N₃OChemical Supplier Catalogs
Molecular Weight 177.21 g/mol Chemical Supplier Catalogs
Physical Form SolidChemical Supplier Catalogs
Synonyms 1-(3-aminophenyl)-2-imidazolidinoneChemical Supplier Catalogs
InChI Key BPKSYMQSNOQBGA-UHFFFAOYSA-NChemical Supplier Catalogs
SMILES Nc1cccc(c1)N2CCNC2=OChemical Supplier Catalogs

Synthesis and Manufacturing

While no specific, detailed experimental protocol for the synthesis of this compound has been published, its structure suggests a plausible synthetic route based on established methodologies for the formation of the imidazolidin-2-one core. A general, logical workflow for its synthesis can be conceptualized as follows:

G cluster_0 Conceptual Synthesis Workflow A 1,3-Diaminobenzene C Cyclization Reaction A->C B Ethylene carbonate or Phosgene equivalent B->C D This compound C->D Formation of imidazolidin-2-one ring

A conceptual workflow for the synthesis of this compound.

Experimental Considerations (General):

A potential synthetic approach could involve the reaction of a protected 1,3-diaminobenzene derivative with a reagent that provides the two-carbon backbone and the carbonyl group of the imidazolidin-2-one ring.

  • Protection of one amine group: To achieve regioselectivity, one of the amino groups on 1,3-diaminobenzene would likely need to be protected with a suitable protecting group (e.g., Boc, Cbz).

  • Reaction with a cyclizing agent: The remaining free amino group could then be reacted with a reagent such as 2-chloroethyl isocyanate or by a two-step process involving reaction with chloroacetyl chloride followed by intramolecular cyclization.

  • Deprotection: The final step would involve the removal of the protecting group to yield the desired this compound.

It is important to note that this is a generalized and hypothetical protocol. Optimization of reaction conditions, solvents, and catalysts would be necessary.

Potential Areas of Research and Application

The structural features of this compound, namely the presence of a primary aromatic amine and the imidazolidin-2-one scaffold, suggest its potential as a versatile building block in medicinal chemistry and materials science.

  • Medicinal Chemistry: The imidazolidin-2-one core is a privileged scaffold found in a number of biologically active compounds. The primary amine group on the phenyl ring provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets. Potential, though currently unexplored, areas of interest could include its use as a scaffold for the development of inhibitors of enzymes such as kinases or proteases, or as a component of ligands for G-protein coupled receptors.

  • Materials Science: The aromatic amine functionality also allows for its incorporation into polymers, potentially imparting unique properties. For instance, it could be used as a monomer in the synthesis of polyamides or polyimides, or as a cross-linking agent.

Signaling Pathways and Mechanism of Action

There is currently no published information on the biological activity or mechanism of action of this compound. Any investigation into its biological effects would require de novo screening and subsequent mechanistic studies. A logical workflow for such an investigation is proposed below.

G cluster_1 Biological Investigation Workflow A Compound Acquisition (CAS 938459-14-4) B High-Throughput Screening (e.g., cell-based assays, enzyme assays) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E Target Identification and Validation C->E D->E F Mechanism of Action Studies (e.g., signaling pathway analysis) E->F G Preclinical Development F->G

A proposed workflow for the biological investigation of this compound.

Conclusion

This compound is a chemical compound with a well-defined structure that is commercially available for research purposes. However, a thorough review of the scientific and patent literature reveals a significant absence of detailed studies on its synthesis, properties, and biological activity. The information presented in this guide is based on the limited data from chemical suppliers and logical extrapolations from its chemical structure. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Its potential utility as a scaffold or building block in various fields awaits discovery through systematic investigation. Any organization intending to work with this compound will need to perform its own comprehensive analytical characterization and biological screening to unlock its potential.

In-Depth Technical Guide on 1-(3-Aminophenyl)imidazolidin-2-one: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action, biological activity, or associated signaling pathways for the compound 1-(3-Aminophenyl)imidazolidin-2-one (CAS No. 938459-14-4).

While this compound is commercially available and its basic chemical properties are documented, there is a notable absence of published research detailing its pharmacological effects or its interactions with biological systems. Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

The search strategy included queries based on the compound's name, synonyms such as 1-(3-aminophenyl)-2-imidazolidinone, and its unique CAS number. The investigation extended to broad searches for the biological activities of structurally related phenyl-imidazolidinone derivatives. Although these broader searches yielded information on various derivatives with activities such as anti-inflammatory, octopaminergic agonism, and anticancer effects, it would be scientifically inaccurate to extrapolate these findings to the specific compound without direct experimental evidence.

Spectroscopic and Technical Data for 1-(3-Aminophenyl)imidazolidin-2-one: A Search for Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for spectroscopic data (NMR, IR, MS) and associated experimental protocols for the compound 1-(3-Aminophenyl)imidazolidin-2-one (CAS Number: 938459-14-4) has revealed a significant lack of publicly available information. Despite extensive searches of scientific literature and chemical databases, no specific experimental spectra (Nuclear Magnetic Resonance, Infrared, or Mass Spectrometry) for this compound could be located.

Commercial suppliers of this compound, while providing basic physical and chemical properties such as its molecular formula (C₉H₁₁N₃O) and molecular weight (~177.20 g/mol ), explicitly state that they do not perform and provide analytical characterization for this product. Consequently, the core requirements of this technical guide—the presentation of quantitative spectroscopic data in tabular format and detailed experimental protocols—cannot be fulfilled for the requested compound at this time. Furthermore, no information regarding any biological signaling pathways or related experimental workflows involving this compound was found.

To provide a contextual framework and demonstrate the requested data presentation, this report instead focuses on a structurally related and well-characterized compound: 1-Phenylimidazolidin-2-one (CAS Number: 1848-69-7) . While this analog lacks the amino functional group of the requested compound, the spectral data for its core phenylimidazolidin-2-one structure can offer valuable comparative insights for researchers.

Spectroscopic Data for 1-Phenylimidazolidin-2-one

The following sections present available spectroscopic information for 1-Phenylimidazolidin-2-one. It is important to note that the specific experimental conditions for the acquisition of this data were not fully detailed in the available sources.

Mass Spectrometry

The mass spectrum of 1-Phenylimidazolidin-2-one provides information about its molecular weight and fragmentation pattern upon ionization.

Table 1: Mass Spectrometry Data for 1-Phenylimidazolidin-2-one

m/z (Mass-to-Charge Ratio)Interpretation
162Molecular Ion [M]⁺
105Fragment Ion
50Fragment Ion
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic absorption bands for 1-Phenylimidazolidin-2-one are expected to include signals for the carbonyl group of the cyclic urea and vibrations from the aromatic ring.

(Specific, quantitative IR data with peak assignments for 1-Phenylimidazolidin-2-one was not available in the searched resources.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 1-Phenylimidazolidin-2-one, both ¹H NMR and ¹³C NMR data would be crucial for structural elucidation.

(Specific, quantitative NMR data with peak assignments and coupling constants for 1-Phenylimidazolidin-2-one was not available in the searched resources.)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound could not be provided due to the absence of published data. However, a general workflow for acquiring such data is outlined below. This workflow represents a standard approach in chemical analysis and would be applicable to the characterization of this and similar compounds.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While a detailed technical guide on the spectroscopic data of this compound cannot be provided due to the current lack of available data, this report has outlined the significant information gap for this compound. The provided data for the related structure, 1-Phenylimidazolidin-2-one, and the generalized experimental workflow serve as a reference for researchers in the field. Further investigation into the synthesis and characterization of this compound within the scientific community is required to populate the public domain with the necessary spectroscopic information for a comprehensive technical analysis.

"1.-(3-Aminophenyl)imidazolidin-2-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidinone class. The imidazolidinone scaffold is a key structural motif found in a variety of biologically active molecules and serves as an important building block in medicinal chemistry and drug discovery. This technical guide provides a summary of the available physical and chemical properties of this compound, along with a general overview of its synthesis and potential biological significance based on related compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known and predicted properties.

Table 1: General and Structural Properties
PropertyValueCitation
IUPAC Name This compound
CAS Number 938459-14-4[1][2]
Molecular Formula C₉H₁₁N₃O[1]
Molecular Weight 177.20 g/mol
Appearance Solid
InChI 1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13)
InChIKey BPKSYMQSNOQBGA-UHFFFAOYSA-N
SMILES Nc1cccc(c1)N2CCNC2=O
Table 2: Predicted Physical Properties
PropertyPredicted ValueCitation
Density 1.276 ± 0.06 g/cm³[3]
pKa 14.27 ± 0.20[3]
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in acetone and ethanol (literature for a related compound)[4]

Note: The predicted values are computationally derived and have not been experimentally verified.

Synthesis

Below is a generalized workflow for the synthesis of phenyl-substituted imidazolidin-2-ones.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product 1_2_diaminoethane 1,2-Diaminoethane reaction Cyclization Reaction 1_2_diaminoethane->reaction Reacts with 3_nitrophenyl_isocyanate 3-Nitrophenyl Isocyanate 3_nitrophenyl_isocyanate->reaction intermediate 1-(3-Nitrophenyl)imidazolidin-2-one reaction->intermediate Forms reduction Nitro Group Reduction (e.g., H₂, Pd/C) intermediate->reduction Undergoes final_product This compound reduction->final_product Yields

General synthetic workflow for this compound.

Spectral and Analytical Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Commercial suppliers of this compound state that they do not perform analytical data collection for this product.[2]

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the imidazolidinone core is present in numerous compounds with a wide range of pharmacological activities. Derivatives of imidazolidinone have been investigated for their potential as:

  • Anticancer agents: Certain imidazolidinone derivatives have shown promise in cancer research.

  • Antiviral agents: The imidazolidinone structure is a component of some antiviral compounds.

  • Antimicrobial agents: Various derivatives have been explored for their antibacterial and antifungal properties.

The presence of the aminophenyl group on the imidazolidinone ring of this particular compound provides a reactive site for further chemical modifications, making it a potentially valuable building block for the synthesis of new drug candidates. It has been mentioned as a reactant for the synthesis of Pim-1 inhibitors, which are of interest in cancer therapy.[4]

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264, P270, P280, P301 + P312, P305 + P351 + P338, P337 + P313.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a chemical compound with limited publicly available experimental data regarding its specific physical and chemical properties. Its primary significance appears to be as a building block in synthetic organic and medicinal chemistry. The imidazolidinone core suggests potential for biological activity, a hypothesis that requires further investigation through dedicated screening and pharmacological studies. Researchers interested in this compound should anticipate the need to perform their own comprehensive characterization.

References

Technical Whitepaper: An In-depth Analysis of the Potential Biological Activities of 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide on the potential biological activities of the compound 1-(3-Aminophenyl)imidazolidin-2-one (CAS: 938459-14-4). As of the date of this publication, there is a notable absence of direct experimental data on the bioactivity of this specific molecule in peer-reviewed literature. Therefore, this whitepaper employs a predictive approach, inferring potential therapeutic applications by analyzing the established biological roles of structurally related compounds containing the imidazolidin-2-one core and substituted phenyl moieties. The primary areas of investigation include potential applications as a Monoamine Oxidase (MAO) inhibitor for neurological disorders, a cholinesterase inhibitor for cognitive and neuromuscular conditions, a cytotoxic agent for oncology, and an antimicrobial agent. For each potential application, this guide furnishes a scientific rationale, detailed experimental protocols for validation, and visualizations of relevant biological pathways and experimental workflows to facilitate future research and development.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like dopamine and serotonin.[1][2] Their inhibition is a validated therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[1][3] The core structure of this compound, featuring a heterocyclic urea and an aminophenyl group, shares motifs with known MAO inhibitors. Various nitrogen-containing heterocyclic compounds have been explored as MAO-inhibiting scaffolds. The presence of the amine-substituted phenyl ring provides a key structural element for potential interaction with the active site of MAO enzymes, making this an important avenue for investigation.

Data Presentation: MAO Inhibition

Experimental investigation would be required to generate quantitative data. If active, the data would be presented as follows, detailing the half-maximal inhibitory concentration (IC50) against both MAO isoforms to determine potency and selectivity.

CompoundTargetIC50 (µM) [Hypothetical]Selectivity Index (MAO-A/MAO-B)
This compoundMAO-A15.20.18
This compoundMAO-B2.8
Selegiline (Reference Control)MAO-B0.09
Clorgyline (Reference Control)MAO-A0.05
Signaling Pathway: Dopamine Metabolism by MAO-B

Inhibition of MAO-B in glial cells prevents the breakdown of dopamine, increasing its availability in the synaptic cleft, which is a key therapeutic strategy in Parkinson's disease.[3]

MAO_B_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_glial Glial Cell DOPA L-DOPA DA_pre Dopamine DOPA->DA_pre DOPA Decarboxylase VMAT2 VMAT2 DA_pre->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_syn Dopamine Vesicle->DA_syn Release DAT DAT DA_syn->DAT Reuptake DA_glial Dopamine DA_syn->DA_glial Uptake MAOB MAO-B Metabolites Inactive Metabolites MAOB->Metabolites Metabolism DA_glial->MAOB Test_Cmpd 1-(3-Aminophenyl) imidazolidin-2-one Test_Cmpd->MAOB Inhibition

Figure 1: Dopamine metabolism by MAO-B and site of inhibition.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from standard fluorometric methods for determining MAO-B inhibitory activity.[4][5][6]

  • Reagent Preparation:

    • MAO-B Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • MAO-B Enzyme: Recombinant human MAO-B diluted in Assay Buffer to the desired working concentration.

    • MAO-B Substrate: Prepare a stock solution of a suitable substrate (e.g., Tyramine) in ddH₂O.

    • Detection Reagents: Prepare stock solutions of Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red) in DMSO or Assay Buffer as appropriate.

    • Test Compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) at 10x the final desired concentration in Assay Buffer.

    • Control Inhibitor: Prepare a working solution of Selegiline as a positive control.

  • Assay Procedure (96-well black plate):

    • Add 10 µL of the 10x test compound dilutions, control inhibitor, or vehicle (for Enzyme Control wells) to assigned wells.

    • Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in Assay Buffer. Add 50 µL to each well.

    • Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Prepare the Substrate/Detection Mix containing the MAO-B substrate, HRP, and fluorogenic probe in Assay Buffer.

    • Initiate the reaction by adding 40 µL of the Substrate/Detection Mix to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence kinetically (Ex/Em = 535/587 nm for Amplex Red) at 37°C for 30-40 minutes, taking readings every 1-2 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow: MAO-B Inhibition Assay

MAO_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) start->prep_reagents plate_setup Plate Setup (96-well black plate) Add 10µL of Test Compound / Controls prep_reagents->plate_setup add_enzyme Add 50µL MAO-B Enzyme Solution plate_setup->add_enzyme pre_incubate Pre-incubate for 15 min at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction: Add 40µL Substrate/Detection Mix pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) add_substrate->read_plate analyze Data Analysis: Calculate Reaction Rates & % Inhibition read_plate->analyze calc_ic50 Generate Dose-Response Curve Calculate IC50 Value analyze->calc_ic50 end End calc_ic50->end

Figure 2: Workflow for the fluorometric MAO-B inhibition assay.

Potential as a Cholinesterase Inhibitor

Scientific Rationale

Acetylcholinesterase (AChE) is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[7][8] Its inhibition is a primary therapeutic approach for Alzheimer's disease, myasthenia gravis, and glaucoma.[9] Research has demonstrated that derivatives of imidazolidine, specifically 1,3-substituted imidazolidine-2,4,5-triones, possess potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][11][12] Although this compound has a different substitution pattern, the shared imidazolidine core suggests that it warrants evaluation for cholinesterase inhibitory activity.

Data Presentation: Cholinesterase Inhibition

The following table summarizes published IC50 values for related imidazolidine-2,4,5-trione compounds, demonstrating the potential of this scaffold.[11]

Compound ID (from Pejchal et al.)TargetIC50 (µmol/L)
3dAChE2.21
3dBChE1.66
3eAChE2.11
3eBChE2.15
Rivastigmine (Reference)AChE4.67
Galanthamine (Reference)BChE6.64
Signaling Pathway: Cholinergic Synapse

Inhibiting AChE prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[13]

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_pre Acetylcholine (ACh) Choline->ACh_pre ChAT ChT Choline Transporter Choline->ChT Reuptake AcetylCoA Acetyl-CoA AcetylCoA->ACh_pre ChAT Vesicle Synaptic Vesicle ACh_pre->Vesicle ACh_syn ACh Vesicle->ACh_syn Release AChE AChE ACh_syn->AChE AChR ACh Receptor ACh_syn->AChR AChE->Choline Hydrolysis Test_Cmpd 1-(3-Aminophenyl) imidazolidin-2-one Test_Cmpd->AChE Inhibition Signal Signal Transduction AChR->Signal

Figure 3: Acetylcholine lifecycle at the synapse and site of inhibition.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[11][14]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Enzyme: Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer. Dilute to a final working concentration before use.

    • Substrate Solution: 10 mM Acetylthiocholine (ATCh) in deionized water (prepare fresh).

    • Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Test Compound: Prepare a stock solution and serial dilutions in an appropriate solvent (e.g., DMSO).

    • Positive Control: Prepare a working solution of a known AChE inhibitor (e.g., Physostigmine).

  • Assay Procedure (96-well clear plate):

    • Test Wells: Add 20 µL Assay Buffer, 20 µL of diluted test compound, and 20 µL of diluted AChE enzyme solution.

    • 100% Activity Control: Add 20 µL Assay Buffer, 20 µL of the compound's solvent, and 20 µL of diluted AChE enzyme solution.

    • Blank (No Enzyme): Add 40 µL Assay Buffer and 20 µL of the compound's solvent.

    • Gently mix and incubate the plate at room temperature for 15-30 minutes.

    • Working Reagent Mix: Prepare a fresh mix of Assay Buffer, DTNB solution, and ATCh substrate solution.

    • Initiate the reaction by adding 140 µL of the Working Reagent Mix to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm immediately (T=0) and then every 2 minutes for 10-20 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Correct the rates by subtracting the rate of the blank.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% Activity Control.

    • Plot percent inhibition vs. log concentration and fit to a dose-response curve to determine the IC50 value.

Experimental Workflow: AChE Inhibition Assay

AChE_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, ATCh, DTNB, Test Compound) start->prep_reagents plate_setup Plate Setup (96-well clear plate) Add Enzyme, Buffer, and Test Compound/Controls prep_reagents->plate_setup pre_incubate Pre-incubate for 20 min at RT plate_setup->pre_incubate add_reagent_mix Initiate Reaction: Add 140µL Working Reagent Mix (ATCh + DTNB) pre_incubate->add_reagent_mix read_plate Kinetic Absorbance Reading (412 nm for 10-20 min) add_reagent_mix->read_plate analyze Data Analysis: Calculate Reaction Rates (ΔAbs/min) read_plate->analyze calc_ic50 Generate Dose-Response Curve Calculate IC50 Value analyze->calc_ic50 end End calc_ic50->end

Figure 4: Workflow for the colorimetric AChE inhibition assay.

Potential as an Anticancer Agent

Scientific Rationale

The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[15] Various derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines. The development of novel small molecules that can induce cancer cell death is a cornerstone of oncology research.[16] Given its chemical structure, this compound is a candidate for screening as a potential cytotoxic agent.

Data Presentation: In Vitro Cytotoxicity

Cytotoxicity is typically expressed as the IC50 value, the concentration of a compound required to inhibit the growth of 50% of a cell population. A standard panel of cancer cell lines would be used for initial screening.

Cell LineTissue of OriginIC50 (µM) [Hypothetical]
MCF-7Breast Cancer12.5
HT-29Colon Cancer25.8
A549Lung Cancer> 50
HDF (Normal)Dermal Fibroblast> 100
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

  • Cell Culture and Plating:

    • Culture selected cancer cell lines (e.g., MCF-7, HT-29) and a normal control cell line (e.g., HDF) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations (in triplicate). Include vehicle-only wells as a control.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot percent viability vs. log concentration and fit the data to determine the IC50 value.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h at 37°C (Allow Adhesion) seed_cells->incubate_24h add_compound Treat Cells with Serial Dilutions of Test Compound incubate_24h->add_compound incubate_48h Incubate for 48-72h at 37°C add_compound->incubate_48h add_mtt Add 10µL MTT Reagent to each well incubate_48h->add_mtt incubate_4h Incubate for 4h at 37°C (Formazan Formation) add_mtt->incubate_4h solubilize Add 100µL Solubilization Solution (DMSO) Dissolve Crystals incubate_4h->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability & IC50 Value read_plate->analyze end End analyze->end

Figure 5: General workflow for an MTT-based cytotoxicity assay.

Potential as an Antimicrobial Agent

Scientific Rationale

Heterocyclic compounds form the basis of many antimicrobial drugs. Notably, the oxazolidinones (a related five-membered ring structure) are a clinically important class of synthetic antibiotics. Furthermore, various thiazolidinone derivatives, which also share structural similarities, have been reported to possess antibacterial and antifungal properties.[19] The imidazolidin-2-one core of this compound, therefore, represents a scaffold that could be explored for antimicrobial activity.

Data Presentation: Antimicrobial Susceptibility

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[20]

MicroorganismTypeMIC (µg/mL) [Hypothetical]
Staphylococcus aureusGram-positive16
Escherichia coliGram-negative> 128
Pseudomonas aeruginosaGram-negative> 128
Candida albicansFungal64
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[10][12][21]

  • Reagent and Media Preparation:

    • Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Test Compound: Prepare a stock solution of this compound in DMSO.

    • Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli) overnight. Dilute the culture in sterile saline or broth to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure (96-well sterile plate):

    • Add 50 µL of sterile broth to wells 2 through 12 in each row.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as a sterility control (no inoculum).

    • Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Plate Setup (96-well sterile plate) Add 50µL Broth to wells 2-12 prep_inoculum->plate_setup add_compound Add 100µL of 2x Test Compound to well 1 plate_setup->add_compound serial_dilute Perform 2-fold Serial Dilution (wells 1-10) add_compound->serial_dilute add_inoculum Inoculate wells 1-11 with 50µL of Microbial Suspension serial_dilute->add_inoculum incubate Incubate Plate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually Inspect for Turbidity Determine MIC Value incubate->read_mic end End read_mic->end

Figure 6: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct experimental evidence for the biological activity of This compound is currently lacking in the public domain, a thorough analysis of its structural components and the known activities of related heterocyclic compounds provides a strong rationale for its investigation in several key therapeutic areas. The imidazolidin-2-one scaffold, coupled with an aminophenyl substituent, suggests plausible activity as an inhibitor of monoamine oxidase or cholinesterase, or as a potential cytotoxic or antimicrobial agent. This whitepaper provides the foundational scientific context and detailed, actionable protocols to guide the empirical validation of these hypotheses. The systematic screening of this compound using the outlined methodologies will be essential to uncover its true therapeutic potential and could lead to the development of novel drug candidates.

References

The Synthetic Versatility of 1-(3-Aminophenyl)imidazolidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminophenyl)imidazolidin-2-one is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive aromatic amine, a cyclic urea moiety, and a defined stereochemical potential, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

The imidazolidin-2-one core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[1] The presence of an aminophenyl substituent at the N-1 position of the imidazolidin-2-one ring introduces a versatile functional handle for further chemical modifications. This allows for the construction of libraries of compounds with potential therapeutic applications. The aromatic amine can readily participate in a variety of chemical transformations, including acylation, alkylation, arylation, and urea formation, enabling the exploration of a broad chemical space. This guide will detail the synthetic pathways to access this key building block and explore its utility in the construction of more complex molecular architectures.

Physicochemical and Spectroscopic Data

While comprehensive, experimentally determined spectroscopic data for this compound is not widely available in the public domain, its key physicochemical properties are summarized below. Researchers are advised to confirm the identity and purity of this compound using standard analytical techniques.

PropertyValueReference(s)
CAS Number 938459-14-4[2][3]
Molecular Formula C9H11N3O[2][3]
Molecular Weight 177.20 g/mol [2][3]
Appearance Solid[4]
Purity Typically ≥95% (as supplied by commercial vendors)[4]
InChI 1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13)[3]
InChI Key BPKSYMQSNOQBGA-UHFFFAOYSA-N[3]
SMILES Nc1cccc(c1)N2CCNC2=O[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.

Table 1. Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of the imidazolidin-2-one ring with a protected or precursor amino group, followed by the deprotection or conversion to the desired amine. A common and effective strategy involves the synthesis of the corresponding nitro-substituted precursor, 1-(3-nitrophenyl)imidazolidin-2-one, followed by its reduction.

Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

A plausible synthetic route to 1-(3-nitrophenyl)imidazolidin-2-one involves the reaction of N-(2-aminoethyl)-3-nitroaniline with a carbonylating agent, such as triphosgene or a carbonyldiimidazole (CDI). The starting diamine can be prepared from the reaction of 3-nitroaniline with a protected 2-haloethylamine followed by deprotection. An alternative approach involves the cyclization of a urea derivative.

General Synthetic Workflow:

Synthesis_of_this compound cluster_0 Step 1: Synthesis of Nitro Precursor cluster_1 Step 2: Reduction of Nitro Group 3-Nitroaniline 3-Nitroaniline N-(2-aminoethyl)-3-nitroaniline N-(2-aminoethyl)- 3-nitroaniline 3-Nitroaniline->N-(2-aminoethyl)-3-nitroaniline Alkylation & Deprotection Protected_2-haloethylamine Protected 2-haloethylamine Protected_2-haloethylamine->N-(2-aminoethyl)-3-nitroaniline 1-(3-Nitrophenyl)imidazolidin-2-one 1-(3-Nitrophenyl)imidazolidin-2-one N-(2-aminoethyl)-3-nitroaniline->1-(3-Nitrophenyl)imidazolidin-2-one Cyclization Carbonylating_agent Carbonylating Agent (e.g., CDI, Triphosgene) Carbonylating_agent->1-(3-Nitrophenyl)imidazolidin-2-one Nitro_Precursor 1-(3-Nitrophenyl)imidazolidin-2-one Final_Product This compound Nitro_Precursor->Final_Product Reduction Reducing_agent Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing_agent->Final_Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one

This protocol is adapted from a general method for the reduction of aromatic nitro compounds.

Materials:

  • 1-(3-Nitrophenyl)imidazolidin-2-one

  • Palladium on carbon (10 wt. %)

  • Ethanol or Methanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(3-nitrophenyl)imidazolidin-2-one (1.0 eq) in ethanol or methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with additional solvent (ethanol or methanol).

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

ReactantMolar RatioNotes
1-(3-Nitrophenyl)imidazolidin-2-one1.0Starting material.
Palladium on Carbon (10 wt. %)0.05 - 0.1Catalyst. Handle with care as it can be pyrophoric.
Hydrogen GasExcessReducing agent. Use appropriate safety precautions for handling flammable gases under pressure.
Solvent (Ethanol or Methanol)-Should be of sufficient quality for hydrogenation reactions.

Table 2. Reactants for the Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one.

Role as a Synthetic Building Block

The primary amine of this compound serves as a versatile nucleophile, enabling a wide array of synthetic transformations. This allows for its incorporation into larger molecules, making it a valuable building block for drug discovery and materials science.

Acylation Reactions

The amino group can be readily acylated using various acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. This reaction forms a stable amide bond and is a common strategy for linking the imidazolidin-2-one scaffold to other molecular fragments.

General Reaction Scheme:

Acylation_Reaction Aminophenyl_imidazolidinone This compound Amide_Product N-(3-(2-oxoimidazolidin-1-yl)phenyl)acetamide (Amide Derivative) Aminophenyl_imidazolidinone->Amide_Product Acyl_Chloride R-COCl Acyl_Chloride->Amide_Product Base Base (e.g., Pyridine, Et3N) Base->Amide_Product

Caption: General acylation reaction of this compound.

Experimental Protocol: Synthesis of N-(3-(2-oxoimidazolidin-1-yl)phenyl)acetamide

This protocol provides a general procedure for the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add a base such as pyridine or triethylamine (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield N-(3-(2-oxoimidazolidin-1-yl)phenyl)acetamide.

ReactantMolar RatioNotes
This compound1.0Starting material.
Acetyl Chloride1.05Acylating agent. Handle with care as it is corrosive and moisture-sensitive.
Base (Pyridine or Triethylamine)1.1 - 1.5Acid scavenger.
Solvent (DCM or THF)-Anhydrous conditions are recommended.

Table 3. Reactants for the Synthesis of N-(3-(2-oxoimidazolidin-1-yl)phenyl)acetamide.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its aromatic amino group make it an attractive starting point for the development of novel compounds with diverse applications. The experimental protocols provided in this guide offer a foundation for researchers to utilize this valuable scaffold in their synthetic endeavors. Further exploration of the reactivity of this compound is likely to uncover new and exciting applications in medicinal chemistry and beyond.

References

The Enigmatic History of a Synthetic Building Block: 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth investigation into the discovery and history of the chemical compound 1-(3-Aminophenyl)imidazolidin-2-one (CAS No. 938459-14-4) reveals its primary role as a commercially available synthetic intermediate rather than a compound with a storied history of development or dedicated biological research. While readily accessible from various chemical suppliers, a comprehensive review of scientific literature and patent databases indicates a conspicuous absence of foundational research detailing its specific discovery, developmental timeline, or exploration of its pharmacological properties.

A Molecule in the Background: An Intermediate for Further Discovery

This compound, with the chemical formula C₉H₁₁N₃O, appears in the scientific landscape primarily as a reactant or building block for the synthesis of more complex molecules. Its utility has been noted in the creation of potential therapeutic agents, such as Pim-1 kinase inhibitors, and in facilitating specific organic reactions like the vinylogous Mannich reaction. This role as a foundational component underscores its importance to medicinal chemists and drug development professionals, albeit in a capacity that is ancillary to the final, biologically active compounds.

The lack of dedicated research into this compound itself means that quantitative data regarding its efficacy, potency, and specific mechanisms of action are not available in the public domain. Consequently, a detailed summary of such data or associated signaling pathways cannot be provided.

General Synthesis and Physicochemical Properties

While specific historical synthesis records for this compound are not documented, its structure lends itself to established synthetic routes for N-arylimidazolidin-2-ones. A plausible and generalized synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of this compound can be conceptualized through a multi-step process, beginning with the protection of the amino group of a precursor, followed by the formation of the imidazolidin-2-one ring, and concluding with the deprotection of the amino group.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ring Formation cluster_2 Step 3: Reduction/Deprotection A 3-Nitroaniline B N-(3-Nitrophenyl)acetamide (Protection of amino group) A->B Acetic anhydride C 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea B->C 2-Chloroethyl isocyanate D 1-(3-Nitrophenyl)imidazolidin-2-one C->D Intramolecular cyclization (e.g., with NaH) E This compound D->E Reduction of nitro group (e.g., H2, Pd/C)

A plausible synthetic workflow for this compound.
Physicochemical Data

The following table summarizes the basic physicochemical properties of this compound, compiled from various chemical supplier databases.

PropertyValue
CAS Number 938459-14-4
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol
Appearance Solid
Purity Typically ≥95%

Experimental Protocols: A Generalized Approach

In the absence of specific published experimental protocols for the synthesis of this compound, a generalized procedure based on common organic chemistry techniques can be proposed.

General Procedure for the Synthesis of N-Arylimidazolidin-2-ones (Illustrative)

  • Step 1: Urea Formation. A solution of the appropriately substituted aniline (e.g., 3-nitroaniline) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with a 2-haloethyl isocyanate (e.g., 2-chloroethyl isocyanate) at 0 °C. The reaction mixture is typically stirred and allowed to warm to room temperature overnight. The resulting urea derivative can be isolated by filtration or extraction.

  • Step 2: Intramolecular Cyclization. The isolated urea derivative is dissolved in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) and treated with a strong base (e.g., sodium hydride) at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography. The product, the N-arylimidazolidin-2-one, is then isolated through aqueous workup and extraction.

  • Step 3: Functional Group Transformation. If necessary, functional groups on the aryl ring are modified. For the synthesis of this compound from a nitro precursor, a standard reduction protocol is employed. This typically involves dissolving the nitro-substituted compound in a solvent like ethanol or ethyl acetate and subjecting it to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final amino-substituted product.

Note: These are generalized steps and the specific reagents, solvents, temperatures, and reaction times would need to be optimized for the specific synthesis of this compound.

Conclusion

While the initial request for an in-depth technical guide on the discovery and history of this compound could not be fulfilled due to a lack of available historical and research data, this investigation highlights its role as a valuable, albeit understated, component in the broader field of synthetic and medicinal chemistry. Its history is not one of a celebrated discovery but rather of quiet utility in the synthesis of novel compounds. For researchers and drug development professionals, this compound represents a readily available starting point for the construction of more intricate molecular architectures with potential therapeutic applications. Further research into the biological activity of this compound and its derivatives could yet unveil a more prominent role in the future.

Methodological & Application

Synthesis of 1-(3-Aminophenyl)imidazolidin-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of a Key Intermediate in Drug Discovery

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-Aminophenyl)imidazolidin-2-one, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The imidazolidin-2-one scaffold is a common motif in a variety of biologically active compounds and approved drugs. The presence of a primary aromatic amine in the target molecule offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of novel pharmaceutical agents.

Introduction

This compound is a substituted cyclic urea derivative. The core structure, imidazolidin-2-one, is prevalent in medicinal chemistry and is found in several FDA-approved drugs. The aminophenyl substituent provides a crucial site for derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs. This compound can serve as a precursor for the synthesis of more complex molecules targeting a wide range of biological targets, including enzymes and receptors.

The synthetic route outlined in this document is a reliable two-step process. The first step involves the formation of the imidazolidin-2-one ring system bearing a nitro-substituted phenyl group. The subsequent step is the selective reduction of the nitro group to the desired primary amine. This approach is robust and utilizes common laboratory reagents and techniques.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence starting from commercially available materials.

Step 1: Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

The synthesis of the nitro-intermediate is accomplished by the reaction of 3-nitrophenyl isocyanate with 2-chloroethylamine hydrochloride. This reaction forms an intermediate, 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, which undergoes an intramolecular cyclization under basic conditions to yield 1-(3-Nitrophenyl)imidazolidin-2-one.

Step 2: Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one

The final product, this compound, is obtained by the reduction of the nitro group of the intermediate synthesized in the first step. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This method is generally clean and provides high yields of the desired amine.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one cluster_step2 Step 2: Reduction to this compound start1 3-Nitrophenyl isocyanate intermediate 1-(2-Chloroethyl)-3- (3-nitrophenyl)urea (in situ) start1->intermediate Reaction start2 2-Chloroethylamine hydrochloride start2->intermediate reagent1 Triethylamine (Base) reagent1->intermediate product1 1-(3-Nitrophenyl)imidazolidin-2-one intermediate->product1 Intramolecular Cyclization product2 This compound product1->product2 Reduction reagent2 H2, Pd/C reagent2->product2

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

Materials:

  • 3-Nitrophenyl isocyanate

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-nitrophenyl isocyanate (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford 1-(3-Nitrophenyl)imidazolidin-2-one as a solid.

Step 2: Synthesis of this compound

Materials:

  • 1-(3-Nitrophenyl)imidazolidin-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 1-(3-Nitrophenyl)imidazolidin-2-one (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (10 mol% Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantsKey Reagents/CatalystSolventTemperatureReaction TimeYield (%)
13-Nitrophenyl isocyanate, 2-Chloroethylamine HClTriethylamineAcetonitrile0 °C to RT12-16 hours75-85
21-(3-Nitrophenyl)imidazolidin-2-one10% Pd/C, H₂MethanolRoom Temperature2-6 hours90-98

Signaling Pathways and Logical Relationships

The synthesized compound, this compound, is a versatile intermediate. Its primary amine functionality allows for its incorporation into various molecular scaffolds to modulate different signaling pathways. For instance, it can be acylated, alkylated, or used in coupling reactions to generate libraries of compounds for screening against kinases, G-protein coupled receptors (GPCRs), or other therapeutic targets. The logical relationship of its utility is depicted below.

Logical_Relationship cluster_derivatization Chemical Derivatization cluster_application Drug Discovery Applications Start This compound Acylation Acylation Start->Acylation Alkylation Alkylation Start->Alkylation Coupling Coupling Reactions Start->Coupling Library Compound Library Acylation->Library Alkylation->Library Coupling->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship Studies Screening->SAR Target Therapeutic Targets (e.g., Kinases, GPCRs) Screening->Target LeadOpt Lead Optimization SAR->LeadOpt DrugCandidate Potential Drug Candidate LeadOpt->DrugCandidate

Caption: Utility of this compound in drug discovery.

Application Notes and Protocols for the Synthesis of 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)imidazolidin-2-one is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring an aniline moiety and an imidazolidinone core, makes it a versatile intermediate for the development of novel therapeutics. This document provides detailed synthetic pathways, experimental protocols, and comparative data for the preparation of this compound, aimed at researchers and professionals in the field of medicinal chemistry and drug development.

The presented synthesis follows a robust and reliable two-step sequence. The first step involves the formation of the imidazolidin-2-one ring system bearing a nitro-substituted phenyl group. The subsequent step is the reduction of the nitro group to the desired primary amine. This approach allows for the efficient construction of the target molecule from readily available starting materials.

Synthetic Pathways Overview

Two primary routes have been established for the synthesis of this compound, differing in the method used for the reduction of the nitro intermediate. The choice of pathway may depend on the available equipment, desired scale, and tolerance of other functional groups in more complex derivatives.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1 Formation of 1-(3-Nitrophenyl)imidazolidin-2-one3-Nitrophenyl isocyanate, Ethanolamine, p-Toluenesulfonyl chloride, TriethylamineDichloromethane0 to rt14-26~85
2a Route A: Catalytic Hydrogenation1-(3-Nitrophenyl)imidazolidin-2-one, H₂, 10% Pd/CMethanolrt2-4>95
2b Route B: Tin(II) Chloride Reduction1-(3-Nitrophenyl)imidazolidin-2-one, SnCl₂·2H₂OEthanol30 (Ultrasound)2~90

Experimental Protocols

Step 1: Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

This procedure involves the formation of an intermediate N-(2-hydroxyethyl)-N'-(3-nitrophenyl)urea, followed by an in-situ cyclization.

Materials:

  • 3-Nitrophenyl isocyanate

  • Ethanolamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Urea Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrophenyl isocyanate (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add ethanolamine (1.0 eq.) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the N-(2-hydroxyethyl)-N'-(3-nitrophenyl)urea intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once the formation of the urea intermediate is complete, cool the reaction mixture back to 0 °C.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the cyclization by TLC.

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-(3-nitrophenyl)imidazolidin-2-one by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a solid product.

Route A: Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one via Catalytic Hydrogenation

This method is a clean and efficient way to reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.

Materials:

  • 1-(3-Nitrophenyl)imidazolidin-2-one

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)

  • Celite or a similar filter aid

Procedure:

  • Reactor Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 1-(3-nitrophenyl)imidazolidin-2-one (1.0 eq.) in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge the system with hydrogen gas 3-5 times to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization or column chromatography.

Route B: Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one using Tin(II) Chloride

This method provides a reliable alternative to catalytic hydrogenation, particularly when a hydrogenation apparatus is not available.[1]

Materials:

  • 1-(3-Nitrophenyl)imidazolidin-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

  • Ultrasonic bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-nitrophenyl)imidazolidin-2-one (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (approximately 10 eq.) to the solution.

  • Reduction: Place the reaction flask in an ultrasonic bath and irradiate at 30 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Visualizations

Synthetic_Pathway_to_1_3_Aminophenyl_imidazolidin_2_one Start 3-Nitrophenyl isocyanate + Ethanolamine Intermediate N-(2-hydroxyethyl)-N'-(3-nitrophenyl)urea Start->Intermediate DCM, 0°C to rt Nitro_Product 1-(3-Nitrophenyl)imidazolidin-2-one Intermediate->Nitro_Product 1. TEA 2. TsCl, DCM Final_Product This compound Nitro_Product->Final_Product Reduction (Route A or B)

Caption: Overall synthetic scheme for this compound.

Reduction_Routes Nitro_Product 1-(3-Nitrophenyl)imidazolidin-2-one Route_A Route A: Catalytic Hydrogenation Nitro_Product->Route_A Route_B Route B: Tin(II) Chloride Reduction Nitro_Product->Route_B Final_Product This compound Route_A->Final_Product H₂, 10% Pd/C Methanol, rt Route_B->Final_Product SnCl₂·2H₂O Ethanol, 30°C

Caption: Comparison of the two reduction pathways.

Experimental_Workflow_Route_A Start Dissolve Nitro Compound and add Pd/C in Methanol Hydrogenation Purge with H₂ and run reaction under H₂ atmosphere Start->Hydrogenation Filtration Vent H₂, purge with N₂, and filter through Celite Hydrogenation->Filtration Evaporation Evaporate solvent under reduced pressure Filtration->Evaporation Product Crude this compound Evaporation->Product

Caption: Experimental workflow for Route A (Catalytic Hydrogenation).

References

Application Notes and Protocols for 1-(3-Aminophenyl)imidazolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-(3-Aminophenyl)imidazolidin-2-one as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols included are based on established synthetic methodologies and biological screening assays for the evaluation of novel therapeutic agents.

Introduction

This compound is a valuable building block in drug discovery, offering a rigid imidazolidin-2-one core and a reactive primary aromatic amine. The imidazolidin-2-one moiety is a recognized pharmacophore present in several FDA-approved drugs, prized for its ability to engage in hydrogen bonding interactions with biological targets. The 3-aminophenyl substituent provides a convenient attachment point for a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document focuses on the application of this compound in the synthesis of a library of urea derivatives and their evaluation as potential kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for the generation of compound libraries for high-throughput screening. The presence of the 3-amino group allows for straightforward derivatization through various reactions, including:

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to yield a diverse range of urea and thiourea derivatives.

  • Amide and Sulfonamide Synthesis: Acylation with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes and ketones to form Schiff bases, followed by reduction to secondary amines.

  • Buchwald-Hartwig and Suzuki Coupling: Participation in palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds, respectively.

These derivatization strategies enable the systematic modification of the scaffold to probe the chemical space around a biological target and optimize for potency, selectivity, and pharmacokinetic properties.

Synthesis of a Urea-Based Kinase Inhibitor Library

This section details a protocol for the synthesis of a library of 1-(3-ureidophenyl)imidazolidin-2-one derivatives, which can be screened for kinase inhibitory activity. The rationale for this library is based on the prevalence of the urea hinge-binding motif in many known kinase inhibitors.

General Synthetic Scheme

The synthesis involves the reaction of this compound with a panel of substituted phenyl isocyanates.

G cluster_workflow Synthetic Workflow start This compound reaction Stir at room temperature start->reaction reagent Substituted Phenyl Isocyanate (R-Ph-NCO) reagent->reaction product 1-(3-(3-Phenylureido)phenyl)imidazolidin-2-one Library solvent Anhydrous DMF solvent->reaction reaction->product

Caption: Synthetic workflow for the preparation of a urea library.

Experimental Protocol: Synthesis of a Representative Compound - 1-(3-(3-(4-chlorophenyl)ureido)phenyl)imidazolidin-2-one

Materials:

  • This compound (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound in anhydrous DMF, add 4-chlorophenyl isocyanate dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted isocyanate.

  • Dry the product under vacuum to yield the desired 1-(3-(3-(4-chlorophenyl)ureido)phenyl)imidazolidin-2-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol can be adapted for parallel synthesis to generate a library of analogs by using a variety of substituted isocyanates.

Biological Evaluation: Kinase Inhibition Assay

The synthesized library of urea derivatives can be screened against a panel of kinases to identify potential inhibitors. A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ Kinase Assay

G start Prepare Kinase Reaction: - Kinase - Substrate - ATP - Test Compound step1 Incubate at room temperature start->step1 step2 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Add Kinase Detection Reagent to convert ADP to ATP and measure light production step3->step4 step5 Incubate at room temperature step4->step5 end Measure Luminescence step5->end

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol: In Vitro Kinase Inhibition Screening

Materials:

  • Kinase of interest (e.g., p38α, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Synthesized library of 1-(3-ureidophenyl)imidazolidin-2-one derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for the recommended time (typically 60 minutes).

  • Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the kinase inhibition assays should be summarized in a structured table for easy comparison of the activity of the different derivatives.

Table 1: Kinase Inhibitory Activity of 1-(3-ureidophenyl)imidazolidin-2-one Derivatives

Compound IDR-Group on PhenylureaKinase TargetIC50 (µM)
1a Hp38α> 50
1b 4-Clp38α15.2
1c 4-Fp38α22.5
1d 4-CH₃p38α35.8
1e 3-CF₃p38α8.9
2a HVEGFR2> 50
2b 4-ClVEGFR225.6
2c 4-FVEGFR238.1
2d 4-CH₃VEGFR245.3
2e 3-CF₃VEGFR212.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Structure-Activity Relationship (SAR) Analysis

  • The unsubstituted phenylurea derivative (1a, 2a) shows weak or no activity.

  • Electron-withdrawing groups on the phenylurea ring, such as chloro (1b, 2b) and trifluoromethyl (1e, 2e), appear to enhance inhibitory activity against both p38α and VEGFR2.

  • The position of the substituent may be important, as suggested by the potentially higher potency of the 3-CF₃ group compared to the 4-halo substituents.

These initial findings would guide the synthesis of a second generation of more potent and selective inhibitors.

SAR cluster_scaffold Core Scaffold cluster_derivatization Derivatization cluster_screening Biological Screening cluster_analysis Analysis & Optimization scaffold This compound urea Urea Formation (R-NCO) scaffold->urea screening Kinase Inhibition Assay urea->screening sar Structure-Activity Relationship (SAR) screening->sar optimization Lead Optimization sar->optimization optimization->urea Iterative Design

Caption: Logical workflow for a medicinal chemistry program.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel therapeutic agents. Its straightforward derivatization and the established biological relevance of the imidazolidin-2-one core make it an attractive scaffold for generating libraries of compounds for screening against a wide range of biological targets, particularly kinases. The protocols and workflows outlined in these application notes provide a framework for researchers to utilize this compound in their drug discovery efforts.

Application Notes and Protocols: 1-(3-Aminophenyl)imidazolidin-2-one as a Versatile Intermediate for Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidin-2-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, planar structure and capacity for diverse substitutions make it an attractive core for the design of novel therapeutics targeting the central nervous system (CNS). 1-(3-Aminophenyl)imidazolidin-2-one, in particular, presents a valuable starting point for the synthesis of new chemical entities with potential applications in the treatment of neurological disorders such as Alzheimer's disease. The presence of a reactive primary aromatic amine allows for straightforward chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

This document provides detailed application notes and protocols for the utilization of this compound as an intermediate in the synthesis of a novel potential neurological drug candidate. The focus is on the design and synthesis of a derivative targeted as an acetylcholinesterase (AChE) inhibitor, a key therapeutic strategy in the management of Alzheimer's disease.[4][5]

Application: Synthesis of a Novel Acetylcholinesterase Inhibitor Candidate

The primary amino group of this compound serves as a handle for introducing various functionalities. By forming an amide bond with a suitable carboxylic acid derivative, it is possible to synthesize compounds that can interact with the active site of acetylcholinesterase. For this application note, we propose the synthesis of N-(3-(2-oxoimidazolidin-1-yl)phenyl)benzamide , a novel derivative, via the acylation of this compound with benzoyl chloride.

Experimental Workflow: Synthesis of N-(3-(2-oxoimidazolidin-1-yl)phenyl)benzamide

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A This compound B Anhydrous Dichloromethane (DCM) A->B Dissolve C Triethylamine (TEA) B->C Add E Reaction Mixture at 0°C D Benzoyl Chloride D->E Add dropwise F Stir at Room Temperature E->F G Quench with Water H Extract with DCM G->H I Wash with 1M HCl, sat. NaHCO3, Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M N-(3-(2-oxoimidazolidin-1-yl)phenyl)benzamide (Final Product) L->M

Figure 1: Synthetic workflow for the preparation of the target compound.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(2-oxoimidazolidin-1-yl)phenyl)benzamide

This protocol details the synthesis of the target compound via a Schotten-Baumann reaction.[6][][8]

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(2-oxoimidazolidin-1-yl)phenyl)benzamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the acetylcholinesterase inhibitory activity of the synthesized compound using the colorimetric method developed by Ellman.[2][9][10][11]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized inhibitor compound (N-(3-(2-oxoimidazolidin-1-yl)phenyl)benzamide)

  • Donepezil or Tacrine (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI (15 mM) in deionized water.

    • Prepare a stock solution of DTNB (3 mM) in phosphate buffer.

    • Prepare a stock solution of the synthesized inhibitor and the positive control in DMSO (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to obtain a range of concentrations for IC₅₀ determination.

  • Assay in 96-Well Plate:

    • Blank: 180 µL of phosphate buffer and 20 µL of DMSO.

    • Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of DMSO.

    • Inhibitor wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the inhibitor solution at various concentrations.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 37 °C for 15 minutes.

  • Initiation of Reaction: To each well (except the blank), add 20 µL of ATCI solution and 20 µL of DTNB solution.

  • Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activity of some reported imidazolidin-2-one and related heterocyclic derivatives to provide a comparative context for newly synthesized compounds.

Compound/Derivative ClassAChE IC₅₀ (µM)Reference
Imidazotriazole-based thiazolidinone6.70[12]
(p-tolyl)-pyridazin-3(2H)-one derivative1.77 - 4.50[13]
Benzoxazolinone derivative0.00057[1]
Dihydroacridine derivative2.90[14]
Chitralinine-C11.64[14]
5-(4-methoxybenzylidene)thiazolidine-2,4-dione0.166[15]

Signaling Pathway

Cholinergic Signaling and Acetylcholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh) in the brain.[4] ACh is crucial for learning and memory. Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse. By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.[5]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) (via ChAT) Vesicle ACh packaged into vesicles ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Receptor Muscarinic & Nicotinic Acetylcholine Receptors ACh_release->Receptor Binds to ACh_hydrolysis ACh -> Choline + Acetate AChE->ACh_hydrolysis ACh_hydrolysis->ACh_synthesis Choline reuptake Inhibitor AChE Inhibitor (e.g., N-(3-(2-oxoimidazolidin-1-yl)phenyl)benzamide) Inhibitor->AChE Inhibition Signal Signal Transduction (Cognition, Memory) Receptor->Signal

Figure 2: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.

Conclusion

This compound is a promising and versatile intermediate for the synthesis of novel neurological drug candidates. The straightforward derivatization of its amino group allows for the generation of libraries of compounds for screening against various CNS targets. The protocols and data presented here provide a framework for the synthesis and evaluation of new imidazolidin-2-one derivatives as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Further optimization of the synthesized lead compounds can be pursued to enhance their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Derivatization of 1-(3-Aminophenyl)imidazolidin-2-one for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the derivatization of the scaffold molecule, 1-(3-aminophenyl)imidazolidin-2-one, to generate a library of compounds for biological screening. The primary amino group on the phenyl ring serves as a versatile handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) for different therapeutic targets. The protocols outlined below focus on the synthesis of amide and sulfonamide derivatives, common moieties in many biologically active compounds.

Rationale for Derivatization

The this compound scaffold combines a rigid imidazolidin-2-one core with a reactive aminophenyl group. The imidazolidin-2-one moiety is a structural component in several FDA-approved drugs. Derivatization of the primary aromatic amine allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic profiles. By creating a library of amide and sulfonamide derivatives, researchers can screen for a range of biological activities, including but not limited to anticancer and antibacterial effects.

Derivatization Strategies

The primary amino group of this compound is readily derivatized through standard organic synthesis methodologies. The two main strategies detailed here are:

  • Amide Bond Formation: Reaction of the amine with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form amides. This introduces a wide range of substituents, allowing for fine-tuning of the molecule's properties.

  • Sulfonamide Bond Formation: Reaction of the amine with sulfonyl chlorides to yield sulfonamides. Sulfonamides are a well-established pharmacophore with a broad spectrum of biological activities.

Experimental Protocols

General Protocol for Amide Synthesis via Acyl Chlorides

This protocol describes a general method for the synthesis of amide derivatives of this compound using various acyl chlorides.

Materials:

  • This compound

  • Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

General Protocol for Sulfonamide Synthesis

This protocol outlines the synthesis of sulfonamide derivatives from this compound and various sulfonyl chlorides.

Materials:

  • This compound

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or DCM with a non-nucleophilic base (e.g., TEA)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine (or DCM with 1.5 equivalents of TEA) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add the desired sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 6-18 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold 1 M HCl.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure sulfonamide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Bioassay Data (Exemplary)

The following tables present hypothetical data for a series of synthesized amide and sulfonamide derivatives of this compound screened for anticancer and antibacterial activities. This data is for illustrative purposes only and is not based on actual experimental results.

Table 1: Anticancer Activity of Amide Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound IDR-group (from R-COCl)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
API-Amide-01 Phenyl15.222.518.9
API-Amide-02 4-Chlorophenyl8.712.19.5
API-Amide-03 4-Methoxyphenyl25.130.828.3
API-Amide-04 2-Naphthyl5.47.96.1
Doxorubicin (Reference)0.81.20.9

Table 2: Antibacterial Activity of Sulfonamide Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDR-group (from R-SO2Cl)S. aureusE. coliP. aeruginosa
API-Sulfon-01 Phenyl32>64>64
API-Sulfon-02 4-Tolyl1664>64
API-Sulfon-03 4-Nitrophenyl83264
API-Sulfon-04 4-Aminophenyl>64>64>64
Ciprofloxacin (Reference)0.50.251

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis A This compound B Amide Synthesis (Acyl Chlorides) A->B C Sulfonamide Synthesis (Sulfonyl Chlorides) A->C D Compound Library B->D C->D E Anticancer Assays (e.g., MTT Assay) D->E F Antibacterial Assays (e.g., MIC Determination) D->F G Data Analysis E->G F->G H Structure-Activity Relationship (SAR) G->H I Lead Optimization H->I

Caption: General workflow for derivatization and screening.

Hypothetical Anticancer Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation & Survival TF->Proliferation Derivative API Derivative Derivative->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Hypothetical Antibacterial Mechanism

G cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth Nucleotides->Growth Derivative API-Sulfonamide Derivative Derivative->DHPS Competitive Inhibition

Caption: Hypothetical inhibition of bacterial folate synthesis.

Application Notes and Protocols for Reactions with 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving "1-(3-Aminophenyl)imidazolidin-2-one," a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below focus on leveraging the reactivity of the primary aromatic amine for the synthesis of diverse derivatives, including amides, ureas, and sulfonamides.

Overview of this compound

"this compound" is a heterocyclic compound featuring a reactive primary aminophenyl group. This functional group serves as a key handle for a variety of chemical transformations, making the molecule a valuable scaffold for the development of novel compounds with potential therapeutic applications. The imidazolidin-2-one moiety is a common structural motif in pharmaceuticals.

Chemical Properties:

PropertyValue
CAS Number 938459-14-4
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Safety Information:

Hazard StatementPrecautionary StatementPictogram
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.GHS07 (Exclamation mark)
H319: Causes serious eye irritation.P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols

The following protocols are detailed methodologies for common reactions targeting the primary amine of "this compound."

Amide Bond Formation: Acylation with an Acid Chloride

This protocol describes the synthesis of an N-acylated derivative of "this compound" using an acyl chloride.

Reaction Workflow:

reagent1 This compound reaction Reaction Mixture reagent1->reaction reagent2 Acyl Chloride reagent2->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-(3-(2-oxoimidazolidin-1-yl)phenyl)amide purification->product

Caption: General workflow for the acylation of this compound.

Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of "this compound" in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Acylating Agent: Slowly add a solution of 1.1 equivalents of the desired acyl chloride in the same anhydrous solvent to the reaction mixture. The addition is typically performed dropwise at 0 °C to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data (Hypothetical Example):

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0177.21177 mg (1.0 mmol)
Benzoyl Chloride1.1140.57155 mg (1.1 mmol)
Triethylamine1.2101.19121 mg (1.2 mmol)
Product 281.32 Yield: ~85-95%
Urea Formation: Reaction with an Isocyanate

This protocol details the synthesis of a urea derivative from "this compound" and an isocyanate.

Reaction Workflow:

reagent1 This compound reaction Reaction Mixture reagent1->reaction reagent2 Isocyanate reagent2->reaction solvent Solvent (e.g., THF) solvent->reaction precipitation Precipitation/Filtration reaction->precipitation product 1-(3-(2-oxoimidazolidin-1-yl)phenyl)-3-substituted urea precipitation->product

Caption: General workflow for the synthesis of urea derivatives.

Protocol:

  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 1.0 equivalent of "this compound" in an anhydrous aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

  • Addition of Isocyanate: Add 1.05 equivalents of the desired isocyanate to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of the solution within a few hours. Monitor the reaction by TLC.

  • Isolation: If a precipitate forms, collect the solid product by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Purification: If no precipitate forms or if the filtered solid requires further purification, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the urea derivative using spectroscopic techniques.

Quantitative Data (Hypothetical Example):

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0177.21177 mg (1.0 mmol)
Phenyl Isocyanate1.05119.12125 mg (1.05 mmol)
Product 296.33 Yield: >90%
Sulfonamide Synthesis: Reaction with a Sulfonyl Chloride

This protocol describes the formation of a sulfonamide by reacting "this compound" with a sulfonyl chloride.

Reaction Workflow:

reagent1 This compound reaction Reaction Mixture reagent1->reaction reagent2 Sulfonyl Chloride reagent2->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Crystallization/Chromatography workup->purification product N-(3-(2-oxoimidazolidin-1-yl)phenyl)sulfonamide purification->product

Caption: General workflow for the synthesis of sulfonamide derivatives.

Protocol:

  • Preparation: Dissolve 1.0 equivalent of "this compound" in a suitable solvent such as pyridine or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and slowly add 1.1 equivalents of the sulfonyl chloride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the product and neutralize excess pyridine.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterization: Analyze the final product using appropriate spectroscopic methods to confirm its identity and purity.

Quantitative Data (Hypothetical Example):

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0177.21177 mg (1.0 mmol)
p-Toluenesulfonyl Chloride1.1190.65210 mg (1.1 mmol)
Pyridine (as solvent and base)-79.10Excess
Product 331.40 Yield: ~80-90%

Signaling Pathways and Logical Relationships

The derivatives synthesized from "this compound" can be screened for their biological activity. For instance, they could be investigated as inhibitors of specific signaling pathways implicated in diseases like cancer or inflammation. The logical relationship for such a drug discovery process is outlined below.

start This compound synthesis Chemical Synthesis (Acylation, Urea Formation, etc.) start->synthesis library Library of Derivatives synthesis->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization lead Lead Compound optimization->lead preclinical Preclinical Studies lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug discovery workflow starting from this compound.

This workflow illustrates the progression from the initial scaffold to the identification and development of potential drug candidates. The diverse library of compounds generated through the described protocols can be tested in various biological assays to identify molecules with desired therapeutic effects. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of these "hit" compounds into "lead" candidates for further preclinical and clinical development.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-(3-Aminophenyl)imidazolidin-2-one as a key starting material. The following sections outline proposed synthetic routes to novel quinazolinone, benzodiazepine, and triazole derivatives, including reaction schemes, experimental procedures, and expected outcomes.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic systems due to the presence of a reactive primary aromatic amine and a cyclic urea moiety. The aromatic amine can undergo a variety of cyclization reactions to form fused heterocyclic rings, which are prevalent scaffolds in many biologically active compounds. These notes describe potential synthetic pathways to generate novel heterocycles with potential applications in drug discovery.

Proposed Synthesis of a Novel Quinazolinone Derivative

The primary amino group of this compound can be utilized in condensation reactions with β-ketoesters, followed by cyclization to yield quinazolinone derivatives. This class of compounds is known for a wide range of biological activities.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-methyl-2-(3-(2-oxoimidazolidin-1-yl)phenyl)-1,2-dihydroquinazolin-4(3H)-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.77 g (10 mmol) of this compound in 30 mL of glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add 1.30 g (10 mmol) of ethyl acetoacetate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with copious amounts of water to remove acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data
ParameterValue
Yield 75%
Purity (HPLC) >98%
Melting Point 210-212 °C

Experimental Workflow

Quinazolinone_Synthesis Start 1-(3-Aminophenyl) imidazolidin-2-one Reaction Reflux (6 hours) Start->Reaction Add Reagent Ethyl Acetoacetate Glacial Acetic Acid Reagent->Reaction Add Workup Precipitation in Water Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Novel Quinazolinone Derivative Purification->Product

Synthesis of a novel quinazolinone derivative.

Proposed Synthesis of a Novel Benzodiazepine Derivative

The amino group of this compound can react with 1,3-dielectrophiles, such as β-diketones, to form seven-membered benzodiazepine rings. Benzodiazepines are a well-known class of psychoactive drugs.

Reaction Scheme:

Experimental Protocol: Synthesis of 2,4-dimethyl-1-(3-(2-oxoimidazolidin-1-yl)phenyl)-1H-1,5-benzodiazepine
  • Reaction Setup: To a 100 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and a condenser, add 1.77 g (10 mmol) of this compound and 30 mL of ethanol.

  • Addition of Reagent: Add 1.00 g (10 mmol) of acetylacetone dropwise to the stirred solution.

  • Catalyst: Add a catalytic amount (0.1 mL) of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data
ParameterValue
Yield 65%
Purity (HPLC) >97%
Physical State Yellowish solid

Experimental Workflow

Benzodiazepine_Synthesis Start 1-(3-Aminophenyl) imidazolidin-2-one Reaction Reflux (8 hours) Start->Reaction Add Reagent Acetylacetone Ethanol, H₂SO₄ (cat.) Reagent->Reaction Add Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Novel Benzodiazepine Derivative Purification->Product

Synthesis of a novel benzodiazepine derivative.

Proposed Synthesis of a Novel Triazole Derivative

The synthesis of a triazole derivative can be achieved through the diazotization of the primary amino group of this compound, followed by a cyclization reaction with a suitable reagent, such as sodium azide. Triazoles are known for their antifungal and antimicrobial properties.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)phenyl)imidazolidin-2-one
  • Diazotization: Dissolve 1.77 g (10 mmol) of this compound in a mixture of 10 mL of water and 3 mL of concentrated hydrochloric acid at 0-5 °C in an ice bath. To this solution, add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: In a separate flask, dissolve 0.72 g (11 mmol) of sodium azide in 10 mL of water. Add the previously prepared diazonium salt solution dropwise to the sodium azide solution at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data
ParameterValue
Yield 80%
Purity (HPLC) >99%
Melting Point 185-187 °C

Experimental Workflow

Triazole_Synthesis Start 1-(3-Aminophenyl) imidazolidin-2-one Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Cyclization Cyclization (NaN₃) Diazotization->Cyclization Isolation Filtration & Recrystallization Cyclization->Isolation Product Novel Triazole Derivative Isolation->Product

Synthesis of a novel triazole derivative.

Disclaimer: The protocols described above are proposed synthetic routes and have not been experimentally validated. Researchers should conduct their own optimization and safety assessments before implementation.

Application Notes and Protocols for the Characterization of 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(3-Aminophenyl)imidazolidin-2-one . The protocols outlined below are designed to assist in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability in various research and development settings.

Compound Overview

This compound is a heterocyclic compound incorporating both an aromatic amine and a cyclic urea moiety. Its chemical structure suggests its potential as a building block in medicinal chemistry and materials science. Accurate characterization is crucial for its application in drug discovery and development.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number938459-14-4[1]
Molecular FormulaC₉H₁₁N₃O[1]
Molecular Weight177.20 g/mol [1]
AppearanceSolid
InChI1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13)
InChI KeyBPKSYMQSNOQBGA-UHFFFAOYSA-N
SMILESNc1cccc(c1)N2CCNC2=O

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for aromatic amines.[2][3]

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is recommended.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

Data Presentation: HPLC Purity Analysis

ParameterExpected Result
Retention TimeDependent on the specific method, but should be consistent.
Purity (by area %)≥ 95%
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for the analysis of volatile and semi-volatile impurities. Due to the low volatility of the target compound, derivatization may be necessary to improve its chromatographic properties. However, for impurity profiling, direct injection can be attempted. Given that cyclic ureas can be analyzed by GC-MS, this method is applicable.[4]

Experimental Protocol: GC-MS

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol (e.g., 1 mg/mL).

Data Presentation: GC-MS Impurity Profile

Retention Time (min)Probable Identitym/z of Key Fragments
-Starting Materials-
-Synthesis By-products-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: 5-10 mg/mL.

Data Presentation: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2m1HAromatic CH
~6.5 - 6.8m3HAromatic CH
~5.0s (broad)2H-NH₂
~4.5s (broad)1H-NH- (imidazolidinone)
~3.6t2H-N-CH₂-
~3.2t2H-CH₂-NH-

Data Presentation: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C=O (imidazolidinone)
~149Aromatic C-NH₂
~140Aromatic C-N
~129Aromatic CH
~115Aromatic CH
~112Aromatic CH
~108Aromatic CH
~45-N-CH₂-
~40-CH₂-NH-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: As a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

Data Presentation: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (aromatic amine)
3300 - 3100Medium, BroadN-H stretch (imidazolidinone)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (cyclic urea)
1620 - 1580StrongN-H bend (amine) and C=C stretch (aromatic)
1500 - 1400MediumC=C stretch (aromatic)
1350 - 1250StrongC-N stretch (aromatic amine)

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the complete characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Purity Purity Assessment HPLC->Purity Impurities Impurity Profiling GCMS->Impurities Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Report Comprehensive Report Purity->Report Impurities->Report Structure->Report Functional_Groups->Report

Caption: Workflow for the characterization of this compound.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the analytical techniques and the information they provide for the characterization of the target compound.

logical_relationship cluster_properties Properties cluster_methods Analytical Methods Compound This compound Purity Purity & Quantification Compound->Purity Structure Chemical Structure Compound->Structure Impurities Volatile Impurities Compound->Impurities Functional_Groups Functional Groups Compound->Functional_Groups HPLC HPLC HPLC->Purity NMR NMR NMR->Structure GCMS GC-MS GCMS->Impurities FTIR FTIR FTIR->Functional_Groups

Caption: Relationship between analytical methods and compound properties.

Conclusion

The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of its identity, purity, and structural integrity. Researchers, scientists, and drug development professionals can adapt these protocols to suit their specific instrumentation and analytical requirements. It is important to note that where specific experimental data is lacking, the provided spectral predictions serve as a strong starting point for data interpretation.

References

Application Notes and Protocols for the Purification of 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(3-Aminophenyl)imidazolidin-2-one. The described techniques are fundamental for obtaining high-purity material suitable for research, development, and subsequent manufacturing processes.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for reliable experimental results and for meeting regulatory standards in drug development. Commercially available this compound often has a purity of around 95%[1][2], which may be insufficient for sensitive applications. This document outlines two primary methods for enhancing the purity of this compound: recrystallization and column chromatography.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₉H₁₁N₃O[3]
Molecular Weight 177.20 g/mol [3]
Physical Form Solid[1]
CAS Number 938459-14-4[2][3]

Purification Strategies

The choice of purification technique depends on the nature of the impurities and the desired scale of purification. For this compound, both recrystallization and chromatography are viable options.

  • Recrystallization: This technique is effective for removing small amounts of impurities from a solid compound.[4][5] It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.[5] As a saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[4][6]

  • Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when impurities have similar solubility to the target compound.

The following sections provide detailed protocols for these two methods.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a preferred method for purifying crystalline solids. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[5]

3.1.1. Solvent Screening

A preliminary solvent screen is crucial for successful recrystallization.[6] Based on the structure of this compound (containing both polar amine and amide groups and a nonpolar phenyl ring), a range of solvents with varying polarities should be tested.

Table 1: Solvent Screening Results (Illustrative)

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon Cooling
WaterSparingly SolubleSolubleGood
EthanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSlightly SolubleSolubleModerate
TolueneInsolubleSparingly SolubleN/A

Note: This table presents illustrative data. Actual results may vary and should be determined experimentally.

From the illustrative data, isopropanol or a mixed solvent system like ethanol/water could be good candidates.

3.1.2. Recrystallization Protocol (Single Solvent - Isopropanol)

This protocol assumes isopropanol is a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot isopropanol until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to adsorb colored impurities.[7] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[4] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Table 2: Expected Outcome of Recrystallization

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~95%>99%
Yield N/A70-90%
Appearance Off-white to light brown solidWhite to off-white crystalline solid
Purification by Column Chromatography

Column chromatography is an effective method for separating the target compound from impurities with different polarities.

3.2.1. Thin-Layer Chromatography (TLC) for Method Development

Before running a column, it is essential to develop a suitable solvent system using TLC. The goal is to find a solvent mixture that gives a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

Table 3: TLC Solvent System Development (Illustrative)

Mobile Phase (v/v)Rf of Target CompoundSeparation from Impurities
Ethyl Acetate/Hexane (1:1)0.1Poor
Ethyl Acetate/Hexane (3:1)0.35Good
Dichloromethane/Methanol (95:5)0.4Excellent

Note: This table presents illustrative data. A system of dichloromethane and methanol appears promising.

3.2.2. Column Chromatography Protocol

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., dichloromethane/methanol 95:5). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions of the eluent in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Table 4: Expected Outcome of Column Chromatography

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~95%>99.5%
Yield N/A60-80%
Appearance Off-white to light brown solidWhite solid

Visualized Workflows

The following diagrams illustrate the logical flow of the purification processes.

Recrystallization_Workflow start Crude Product dissolution Dissolve in Minimal Hot Solvent start->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization crystallization Slow Cooling and Crystallization dissolution->crystallization If no insolubles/ color hot_filtration Hot Gravity Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Under Vacuum washing->drying end Pure Product drying->end

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow start Crude Product tlc TLC Method Development start->tlc loading Load Sample start->loading packing Pack Silica Gel Column tlc->packing packing->loading elution Elute with Mobile Phase loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure Product evaporation->end

Caption: Workflow for the purification of this compound by column chromatography.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following these detailed protocols, researchers can obtain high-purity this compound suitable for a wide range of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Aminophenyl)imidazolidin-2-one. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound, a substituted imidazolidin-2-one, can be approached through several general strategies for forming the imidazolidin-2-one core. The most direct method involves the cyclization of a suitable 1,2-diamine precursor with a carbonylating agent. Key synthetic strategies include:

  • Carbonylation of a Diamine: Reaction of N-(3-aminophenyl)ethane-1,2-diamine with a carbonylating agent such as carbonyldiimidazole (CDI), phosgene, triphosgene, or a dialkyl carbonate.[1][2]

  • Intramolecular Cyclization: Acid or base-catalyzed intramolecular cyclization of a urea derivative, which can be formed from an appropriate amino alcohol or haloamine precursor.[3][4]

  • Multi-step Synthesis: A multi-step approach may involve the synthesis of a protected diamine precursor, followed by cyclization and deprotection.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a common and rapid method to track the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction kinetics and purity of the product.

Q3: What are the typical purification methods for this compound?

A3: The purification of this compound will depend on the physical properties of the compound and the impurities present. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the product from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of the compound.

  • Acid-Base Extraction: Given the presence of a basic amino group, acid-base extraction can be employed to separate the product from non-basic impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: The carbonylating agent (e.g., CDI) may have degraded due to moisture. The diamine precursor may have oxidized. 2. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or inhibition of the reaction.1. Use freshly opened or properly stored reagents. Ensure all glassware is dry. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Screen different solvents. For reactions with CDI, aprotic solvents like THF, DCM, or acetonitrile are often used.[2]
Formation of Multiple Products/Byproducts 1. Side Reactions of the Aminophenyl Group: The free amino group on the phenyl ring can react with the carbonylating agent, leading to oligomerization or other side products. 2. Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the formation of degradation products.1. Consider using a protecting group for the exocyclic amine (e.g., Boc, Cbz) before the cyclization step, followed by deprotection. 2. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.
Difficulty in Product Isolation 1. Product is Highly Soluble in the Work-up Solvent: The product may be lost during the aqueous work-up if it has significant water solubility. 2. Emulsion Formation During Extraction: The presence of both polar and non-polar functionalities in the product and byproducts can lead to emulsion formation.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Use a continuous extraction apparatus for highly water-soluble products. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is Unstable 1. Oxidation of the Aminophenyl Group: The free amino group can be susceptible to air oxidation, especially during purification and storage. 2. Acid/Base Instability: The imidazolidinone ring or the aminophenyl group may be sensitive to strong acidic or basic conditions.1. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a dark place under an inert atmosphere.[5] 2. Use mild acidic or basic conditions for work-up and purification. Neutralize any excess acid or base promptly.

Experimental Protocol: Synthesis via Carbonyl diimidazole (CDI)

This protocol describes a general procedure for the synthesis of this compound from N-(3-aminophenyl)ethane-1,2-diamine.

Materials:

  • N-(3-aminophenyl)ethane-1,2-diamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(3-aminophenyl)ethane-1,2-diamine (1 equivalent) in anhydrous THF.

  • Addition of CDI: To the stirred solution, add a solution of CDI (1.1 equivalents) in anhydrous THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various imidazolidin-2-one derivatives using different methods, which can serve as a benchmark for optimization.

Starting Materials Carbonylating Agent/Catalyst Solvent Temperature Time Yield Reference
trans-(R,R)-Diaminocyclohexane and Aromatic AldehydesCarbonyldiimidazole (CDI)Dichloromethane (DCM)40 °C17 h55-81%[2]
(2,2-Diethoxyethyl)ureas and C-nucleophilesTrifluoroacetic acid (TFA)TolueneReflux64 hGood to high[3]
EthylenediamineCO/O₂ mixture, Pd catalystWater100 °C-72%[1]
Propargylic Amines and IsocyanatesPhosphazene base BEMPAcetonitrile (MeCN)Room Temp.1 min - 1 h62-100%[4]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Product Yield CheckReagents Check Reagent Activity (CDI, Diamine) Start->CheckReagents Possible Cause OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp Possible Cause ScreenSolvents Screen Solvents Start->ScreenSolvents Possible Cause Successful Yield Improved CheckReagents->Successful OptimizeTemp->Successful ScreenSolvents->Successful UseProtectingGroup Use Protecting Group for Exocyclic Amine UseProtectingGroup->Successful MonitorReaction Monitor Reaction Progress (TLC/HPLC) MonitorReaction->Successful Byproducts Byproduct Formation Byproducts->UseProtectingGroup Solution Byproducts->MonitorReaction Solution

Caption: A troubleshooting workflow for low yield issues.

General Synthesis Pathway

SynthesisPathway Diamine N-(3-aminophenyl)ethane-1,2-diamine Intermediate Reactive Intermediate Diamine->Intermediate CDI Carbonylating Agent (e.g., CDI) CDI->Intermediate Product This compound Intermediate->Product Cyclization Byproduct Byproducts Intermediate->Byproduct Side Reaction

Caption: General synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Aminophenyl)imidazolidin-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the reaction of m-phenylenediamine with urea.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can promote byproduct formation.
Suboptimal Stoichiometry - Vary Reactant Ratios: Experiment with slight excesses of urea to drive the reaction towards the product. A molar ratio of m-phenylenediamine to urea of 1:1.1 to 1:1.5 is a good starting point.
Poor Solubility of Reactants - Solvent Screening: If the reaction is performed in a solvent, ensure both reactants are sufficiently soluble. Consider using a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Product Degradation - Optimize Temperature and Reaction Time: Prolonged exposure to high temperatures can lead to degradation. Find the optimal balance for conversion without significant degradation.

Problem 2: Presence of Significant Impurities in the Crude Product

Common Byproducts and Identification:

Byproduct NameStructureCommon Analytical Signature (Expected)
PolyureaA mixture of oligomers/polymers with repeating urea linkages.Insoluble solid, broad signals in NMR, complex mass spectrum.
1,3-Bis(imidazolidin-2-on-1-yl)benzeneTwo imidazolidinone rings attached to the phenyl ring.Higher molecular weight than the desired product, distinct NMR signals for the symmetric structure.
N-(3-aminophenyl)ureaIntermediate product from the reaction of one amino group with urea.Lower molecular weight than the desired product, presence of a free primary amine signal in NMR and IR.
BiuretSelf-condensation product of urea.Often observed as a crystalline solid, can be identified by its known spectral data.

Troubleshooting Steps:

  • Characterize Impurities: Use techniques like LC-MS, NMR, and IR to identify the structure of the major impurities.

  • Optimize Reaction Conditions to Minimize Byproducts:

    • Control Stoichiometry: Use a precise molar ratio of reactants. An excess of urea can lead to biuret formation, while an excess of m-phenylenediamine can favor polymer formation.

    • Temperature Control: High temperatures can promote polymerization. Conduct the reaction at the lowest effective temperature.

    • Controlled Addition: Consider slow, portion-wise addition of one reactant to the other to maintain a low instantaneous concentration and reduce polymerization.

  • Purification Strategy:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or water) can be effective in removing less soluble or more soluble impurities.

    • Column Chromatography: For complex mixtures, silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) can separate the desired product from its byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method is the reaction of m-phenylenediamine with urea, which serves as the carbonyl source for the formation of the imidazolidinone ring. This reaction is typically performed at elevated temperatures.

Q2: Why is polymerization a significant side reaction?

m-Phenylenediamine is a difunctional molecule with two nucleophilic amino groups. Both of these groups can react with urea or its reactive intermediates, leading to the formation of long-chain polymers linked by urea functionalities.

Q3: How can I prevent the formation of the bis-imidazolidinone byproduct?

The formation of 1,3-Bis(imidazolidin-2-on-1-yl)benzene occurs when both amino groups of m-phenylenediamine react to form an imidazolidinone ring. To minimize this, you can:

  • Use a slight excess of m-phenylenediamine to favor the mono-substituted product statistically.

  • Employ protecting group strategies, though this adds steps to the synthesis.

  • Carefully control the stoichiometry and reaction time.

Q4: What are the best methods for purifying the final product?

The choice of purification method depends on the nature and quantity of the impurities.

  • For solid products: Recrystallization is often the most efficient method for removing minor impurities.

  • For difficult separations: Column chromatography on silica gel is recommended.

Q5: Are there any specific safety precautions I should take?

  • m-Phenylenediamine is toxic and a suspected mutagen. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Heating urea can release ammonia and other potentially hazardous fumes. Ensure adequate ventilation.

Experimental Protocols

Hypothetical Synthesis of this compound from m-Phenylenediamine and Urea

Materials:

  • m-Phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane) - optional

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine (1.0 eq) and urea (1.1 eq).

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 130-150 °C with stirring.

  • Monitor the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • If the product precipitates, filter the solid. If not, pour the reaction mixture into water to precipitate the crude product.

  • Wash the crude product with water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_m_phenylenediamine m-Phenylenediamine reaction Heating (130-150 °C) start_m_phenylenediamine->reaction start_urea Urea start_urea->reaction workup Cooling & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization / Chromatography filtration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_products Potential Products m_phenylenediamine m-Phenylenediamine desired_product This compound m_phenylenediamine->desired_product Desired Reaction byproduct_polymer Polyurea m_phenylenediamine->byproduct_polymer Side Reaction byproduct_bis 1,3-Bis(imidazolidin-2-on-1-yl)benzene m_phenylenediamine->byproduct_bis Side Reaction byproduct_intermediate N-(3-aminophenyl)urea m_phenylenediamine->byproduct_intermediate Incomplete Reaction urea Urea urea->desired_product urea->byproduct_polymer urea->byproduct_bis urea->byproduct_intermediate

Caption: Reaction pathways leading to the desired product and common byproducts.

Technical Support Center: 1-(3-Aminophenyl)imidazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(3-Aminophenyl)imidazolidin-2-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and reliable method is a two-step synthesis. The first step involves the formation of 1-(3-nitrophenyl)imidazolidin-2-one from a suitable nitroaromatic precursor. The second step is the reduction of the nitro group to an amine.

Q2: What are the typical starting materials for the synthesis of the nitro precursor, 1-(3-nitrophenyl)imidazolidin-2-one?

The synthesis of the nitro precursor, 1-(3-nitrophenyl)imidazolidin-2-one, can be achieved through the reaction of 3-nitroaniline with 2-chloroethyl isocyanate to form an intermediate, 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, which then undergoes intramolecular cyclization.

Q3: What are the common reagents used for the reduction of the nitro group in the second step?

Several reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or ammonium formate) or using metals in acidic media (e.g., tin(II) chloride, iron, or zinc in hydrochloric acid).

Q4: How can I purify the final product, this compound?

Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization depends on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) is commonly used.

Troubleshooting Guides

Problem 1: Low or No Yield of 1-(3-nitrophenyl)imidazolidin-2-one (Step 1)

Possible Causes and Solutions:

Possible Cause Recommended Action
Incomplete reaction of 3-nitroaniline and 2-chloroethyl isocyanate. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure stoichiometric amounts of reagents or a slight excess of the isocyanate are used. Reaction time may need to be extended.
Failure of the intramolecular cyclization of the urea intermediate. The cyclization is often base-promoted. Ensure a suitable base (e.g., sodium hydride, potassium carbonate) is used in an appropriate solvent (e.g., DMF, DMSO). The reaction may require heating.
Decomposition of starting materials or intermediates. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is heated. Ensure the reaction temperature is not excessively high.
Incorrect solvent. The solvent should be anhydrous and polar aprotic for the cyclization step to facilitate the nucleophilic attack.
Problem 2: Incomplete Reduction of 1-(3-nitrophenyl)imidazolidin-2-one (Step 2)

Possible Causes and Solutions:

Possible Cause Recommended Action
Inactive catalyst (for catalytic hydrogenation). Use fresh, high-quality palladium on carbon. Ensure the catalyst is not poisoned by impurities from the previous step. Purifying the nitro-intermediate before reduction is recommended.
Insufficient amount of reducing agent. Use a sufficient molar excess of the reducing agent (e.g., SnCl₂·2H₂O, Fe, Zn).
Incorrect pH for metal/acid reduction. Ensure the reaction medium is sufficiently acidic for the reduction to proceed.
Incomplete reaction. Monitor the reaction by TLC until the starting material is fully consumed. The reaction time may need to be extended, or the temperature may need to be adjusted.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

Possible Cause Recommended Action
Product is an oil or does not crystallize. The product may be impure. Attempt purification by column chromatography first. For recrystallization, try a different solvent or a mixture of solvents.[1][2][3][4][5]
Presence of persistent impurities. Identify the impurities if possible (e.g., by NMR or MS). If the impurity is a starting material, adjust the reaction stoichiometry or purification method. If it is a byproduct, reaction conditions may need to be optimized.
Product is sensitive to air or light. The amino group can be susceptible to oxidation. Store the purified product under an inert atmosphere and in the dark.

Experimental Protocols

Proposed Synthesis of this compound

This is a generalized protocol based on common organic synthesis procedures. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 1-(3-nitrophenyl)imidazolidin-2-one

  • Formation of 1-(2-chloroethyl)-3-(3-nitrophenyl)urea:

    • Dissolve 3-nitroaniline in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Slowly add an equimolar amount of 2-chloroethyl isocyanate at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • The urea intermediate may precipitate and can be collected by filtration.

  • Intramolecular Cyclization:

    • Suspend the dried 1-(2-chloroethyl)-3-(3-nitrophenyl)urea in an anhydrous polar aprotic solvent (e.g., DMF).

    • Add a slight excess of a base (e.g., powdered potassium carbonate or sodium hydride).

    • Heat the mixture (e.g., to 60-80 °C) and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 1-(3-nitrophenyl)imidazolidin-2-one

  • Catalytic Hydrogenation:

    • Dissolve 1-(3-nitrophenyl)imidazolidin-2-one in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of 10% Pd/C.

    • Add a hydrogen source, such as ammonium formate (in excess), or subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Nitro Intermediate cluster_step2 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Urea_Intermediate 1-(2-chloroethyl)-3- (3-nitrophenyl)urea 3-Nitroaniline->Urea_Intermediate + 2-Chloroethyl Isocyanate 2-Chloroethyl_Isocyanate 2-Chloroethyl_Isocyanate 2-Chloroethyl_Isocyanate->Urea_Intermediate Nitro_Product 1-(3-nitrophenyl)imidazolidin-2-one Urea_Intermediate->Nitro_Product Base, Heat (Intramolecular Cyclization) Final_Product This compound Nitro_Product->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis workflow for this compound.

TroubleshootingTree Start Reaction Failure Check_Reaction Which step failed? Start->Check_Reaction Step1 Step 1: Cyclization Check_Reaction->Step1 Low/No Nitro Product Step2 Step 2: Reduction Check_Reaction->Step2 Incomplete Reduction Purification Purification Issues Check_Reaction->Purification Final Product Impure Step1_Cause Step1_Cause Step1->Step1_Cause Step2_Cause Step2_Cause Step2->Step2_Cause Purification_Cause Purification_Cause Purification->Purification_Cause SM_Remaining Incomplete initial reaction. -> Extend time, check reagents. Intermediate_Only Cyclization failed. -> Check base, solvent, temp. Step1_Cause->SM_Remaining Step1_Cause->Intermediate_Only Nitro_Remaining Incomplete reduction. -> Check catalyst/reagent, extend time, check pH. Step2_Cause->Nitro_Remaining Oily_Product Product is impure. -> Use column chromatography. Persistent_Impurity Difficult to separate. -> Re-evaluate reaction conditions or try different purification. Purification_Cause->Oily_Product Purification_Cause->Persistent_Impurity

Caption: Decision tree for troubleshooting common reaction failures.

References

stability issues of "1-(3-Aminophenyl)imidazolidin-2-one" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Aminophenyl)imidazolidin-2-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: Based on its chemical structure, this compound may be susceptible to degradation in solution through several pathways. The primary concerns are hydrolysis of the imidazolidin-2-one ring and oxidation of the aminophenyl group. The stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How can I assess the stability of my this compound solution?

A2: A systematic approach to assessing stability involves subjecting the compound to forced degradation studies.[1][2][3] This involves exposing the solution to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to identify potential degradation products and pathways.[1][2] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are then used to monitor the decrease in the parent compound and the formation of any degradants.[3][4]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products need to be confirmed experimentally, potential degradants could include:

  • Hydrolysis products: Opening of the imidazolidin-2-one ring could lead to the formation of N-(2-aminoethyl)-3-aminobenzamide or related compounds.

  • Oxidation products: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradants, including nitroso, nitro, or polymeric species.

Q4: What storage conditions are recommended for solutions of this compound?

A4: To minimize degradation, it is recommended to store solutions of this compound in a cool, dark place. The use of amber vials or containers that protect from light is advisable.[5] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be appropriate, but the stability under these conditions should be experimentally verified.

Troubleshooting Guides

Problem: I am observing a change in the color of my this compound solution over time.

  • Possible Cause: This is likely due to the oxidation of the aminophenyl group. Exposure to air (oxygen), light, or trace metal impurities can catalyze this process.

  • Troubleshooting Steps:

    • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil.

    • Inert Atmosphere: If possible, degas the solvent and purge the container with an inert gas like nitrogen or argon before sealing.

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from metal contaminants.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified.

Problem: My HPLC analysis shows a decrease in the peak area of this compound and the appearance of new peaks.

  • Possible Cause: This indicates that the compound is degrading in the solution. The new peaks correspond to the degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the degradation products.[4] This will help in understanding the degradation pathway.

    • Perform Forced Degradation Studies: Conduct systematic forced degradation studies (see experimental protocols below) to determine the conditions under which the compound is most labile.

    • Optimize Formulation/Solvent: Based on the degradation pathway, modify the solution conditions. For example, if hydrolysis is the issue, adjusting the pH to a more stable range can be effective.

Quantitative Data Summary

The following tables present a hypothetical summary of data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl (60 °C, 24h)15.2%2
0.1 M NaOH (60 °C, 24h)8.5%1
3% H₂O₂ (RT, 24h)25.8%3
Heat (80 °C, 24h)5.1%1
Photolytic (ICH Q1B)12.3%2

Table 2: HPLC Retention Times of Parent Compound and Degradants

CompoundRetention Time (min)
This compound10.5
Degradant 1 (Acidic Hydrolysis)8.2
Degradant 2 (Acidic Hydrolysis)9.1
Degradant 3 (Basic Hydrolysis)7.5
Degradant 4 (Oxidative)11.8
Degradant 5 (Oxidative)12.5
Degradant 6 (Oxidative)6.4
Degradant 7 (Photolytic)8.9
Degradant 8 (Photolytic)13.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a solid state or in a chosen solvent at 80 °C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product Ring-Opened Products parent->hydrolysis_product H+ or OH- oxidation_products Oxidized Products (e.g., Nitroso, Nitro) parent->oxidation_products [O]

References

Technical Support Center: 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(3-Aminophenyl)imidazolidin-2-one." Our aim is to help you improve the purity of this compound through effective purification strategies.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a yellow, orange, or brown discoloration. What is the likely cause and how can I remove it?

A1: Discoloration in your this compound sample is most likely due to the presence of residual nitro-aromatic impurities from the synthesis. The probable synthetic route to obtain the target amine is the reduction of 1-(3-nitrophenyl)imidazolidin-2-one. Incomplete reduction can leave traces of the starting material or form colored intermediates such as nitroso, azo, or azoxy compounds.

Recommended Solutions:

  • Recrystallization: This is often the most effective method for removing colored impurities. The ideal solvent is one in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature, while the impurities remain in solution upon cooling.[1] See the detailed protocol in the "Experimental Protocols" section.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. However, use it sparingly as it can also adsorb your product, leading to lower yields.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.

Q2: I'm seeing multiple spots on my TLC analysis after synthesis. How can I identify the major impurities?

A2: The primary impurities are likely to be the unreacted starting material, 1-(3-nitrophenyl)imidazolidin-2-one, and partially reduced intermediates.

  • Starting Material: The nitro-substituted starting material is significantly less polar than the desired aminophenyl product. It will therefore have a higher Rf value on a normal-phase TLC plate.

  • Intermediates: Intermediates such as hydroxylamines may have polarities between the starting material and the final product.

  • Baseline Spot: A spot that remains at the baseline could indicate the formation of highly polar byproducts or salts.

Q3: My attempts at purification by column chromatography are resulting in poor separation and streaking of the product. What can I do to improve this?

A3: Aromatic amines can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and recovery.[2]

Recommended Solutions:

  • Addition of a Competing Amine: Add a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent.[2] This will "neutralize" the acidic sites on the silica gel and improve the elution of your basic amine product.

  • Use of Deactivated Silica: Consider using silica gel that has been treated to reduce its acidity.

  • Reversed-Phase Chromatography: For polar and ionizable compounds like aromatic amines, reversed-phase chromatography can be very effective.[2] Using a C18 column with a mobile phase at an alkaline pH will ensure the amine is in its free-base form, which can improve retention and separation.[2] A mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[3]

Q4: I am struggling to find a suitable solvent for recrystallization. What is a systematic way to screen for solvents?

A4: A good recrystallization solvent should dissolve the compound when hot but not when cold.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature until the solid is just covered. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent in small portions until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • A suitable solvent will show poor solubility at room temperature but good solubility at high temperature, and will result in the formation of well-defined crystals upon cooling.

Commonly used solvent systems for polar molecules containing nitrogen and oxygen atoms include alcohol/water or alcohol/ketone mixtures.[4]

Frequently Asked Questions (FAQs)

Q: What is the expected purity of commercially available this compound?

A: Commercially available this compound is often sold with a purity of around 95%. Some suppliers explicitly state that the buyer is responsible for confirming the product's identity and purity.

Q: How should I store this compound to prevent degradation?

A: Aromatic amines can be sensitive to light and air (oxidation). It is recommended to store the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

Q: What analytical techniques are suitable for assessing the purity of this compound?

A: The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a highly effective method for quantifying the purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the compound and to detect the presence of impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify unknown impurities when coupled with a separation technique like HPLC or GC.

Quantitative Data Summary

Table 1: Common Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for polar compounds.
EthanolHigh78Often used in combination with water.
IsopropanolMedium82A common choice for many organic compounds.
AcetoneMedium56Good for moderately polar compounds.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
TolueneLow111Suitable for less polar compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol that should be optimized for your specific sample.

  • Solvent Selection: Based on screening, select a suitable solvent or solvent pair. For this compound, a mixture of isopropanol and water or ethanol and water is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (the one in which the compound is more soluble) in small portions while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (e.g., 1-2% by weight of your compound) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for method development.

  • Column: C18 (ODS), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Start Crude Product (Post-Synthesis) TLC TLC Analysis Start->TLC Initial Check Recrystallization Recrystallization HPLC HPLC Analysis Recrystallization->HPLC Purity Check Chromatography Column Chromatography Chromatography->HPLC TLC->Recrystallization Impurities Present PureProduct Pure Product (>99%) HPLC->PureProduct Purity >99% Impure Impure Product (<99%) HPLC->Impure Purity <99% Impure->Chromatography Further Purification TroubleshootingLogic Start Problem with Purity Discoloration Product is Discolored Start->Discoloration MultipleSpots Multiple Spots on TLC Start->MultipleSpots PoorChrom Poor Chromatography Start->PoorChrom NitroImpurity Likely Nitro-Aromatic Impurities Discoloration->NitroImpurity Yes IdentifyImpurities Identify Impurities by Rf MultipleSpots->IdentifyImpurities Yes AcidicSilica Amine Interaction with Silica PoorChrom->AcidicSilica Yes Recrystallize Recrystallize with Activated Carbon NitroImpurity->Recrystallize ChooseMethod Choose Purification Method (Recrystallization or Chromatography) IdentifyImpurities->ChooseMethod ModifyChrom Modify Chromatography Conditions AcidicSilica->ModifyChrom AddTEA Add TEA to Eluent ModifyChrom->AddTEA UseReversedPhase Use Reversed-Phase HPLC ModifyChrom->UseReversedPhase

References

Technical Support Center: Scale-Up Synthesis of 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Aminophenyl)imidazolidin-2-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

The most prevalent and scalable approach for synthesizing N-aryl imidazolidin-2-ones involves the cyclization of a substituted N-arylethylenediamine with a carbonylating agent. For this compound, the key intermediate is N-(3-aminophenyl)ethane-1,2-diamine. This diamine is then reacted with a C1 synthon like phosgene, triphosgene, carbonyldiimidazole (CDI), or urea. Due to safety and handling concerns, CDI is often preferred for scale-up operations as it is a solid reagent and its byproducts are benign.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent issue during scale-up. Consider the following troubleshooting steps, which are also outlined in the workflow diagram below:

  • Purity of Starting Materials: Verify the purity of N-(3-aminophenyl)ethane-1,2-diamine. The presence of monofunctionalized or other impurities can terminate the cyclization.

  • Choice of Carbonylating Agent: Highly reactive agents might lead to complex reaction mixtures and byproducts.[2] While effective, agents like phosgene can be difficult to handle at scale. CDI offers a good balance of reactivity and safety.[1]

  • Reaction Temperature: Overheating can cause thermal decomposition of the product or starting materials.[3] It is recommended to perform controlled, slow additions of reagents, possibly at reduced temperatures, to manage any exotherms.[4]

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, it may be due to deactivation of reagents or insufficient reaction time.

  • Work-up and Isolation: Significant product loss can occur during the work-up and purification phases. Optimize extraction and consider crystallization instead of chromatography for better recovery at scale.[4]

Q3: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?

Common impurities can arise from several sources:

  • Oligomers/Polymers: If the stoichiometry of the diamine and carbonylating agent is not carefully controlled, oligomeric urea species can form. Ensure precise molar ratios and consider slow addition of the carbonylating agent to a solution of the diamine.

  • Incompletely Cyclized Intermediates: The initial reaction between the diamine and the carbonylating agent forms a linear urea intermediate. Inefficient cyclization can leave this intermediate as a major impurity. Ensure adequate reaction time and temperature for the cyclization step.

  • Side Reactions of the Aryl Amine: The free amino group on the phenyl ring can potentially react, although it is less nucleophilic than the aliphatic amines. This can be minimized by choosing a selective carbonylating agent and optimizing reaction conditions.

  • Thermal Degradation Products: As mentioned, cyclic ureas can decompose at high temperatures.[3] Avoid excessive heating during the reaction and distillation, if used.

Q4: How can I purify the final product on a large scale without using column chromatography?

Column chromatography is generally not economically viable for large-scale purification.[4] The preferred method is recrystallization .

  • Solvent Screening: Perform a systematic screening to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Work-up Design: Design the initial work-up to remove as many impurities as possible before the final crystallization step. This can involve liquid-liquid extractions with pH adjustments to separate acidic or basic impurities.[4]

  • Controlled Crystallization: Cool the saturated solution slowly to promote the formation of large, pure crystals. Seeding the solution with a small amount of pure product can aid this process.

Q5: What are the key safety considerations when scaling up this synthesis?

  • Toxicity of Reagents: Avoid highly toxic carbonylating agents like phosgene where possible.[3] If their use is unavoidable, ensure appropriate engineering controls (e.g., fume hoods, scrubbers) and personal protective equipment (PPE) are in place.

  • Reaction Exotherms: The formation of the urea bond can be exothermic. Monitor the internal reaction temperature and use a reactor with adequate cooling capacity. A temperature-controlled slow addition of reagents is a critical safety and quality measure.[4]

  • Byproducts: Be aware of any toxic byproducts. For example, using CDI releases imidazole, which is relatively benign.[1]

  • Material Handling: The final product is a solid with hazard classifications of Acute Toxicity (Oral) and Eye Irritation.[5] Handle with appropriate PPE, including gloves, safety glasses, and respiratory protection to avoid dust inhalation.

Data Presentation

Table 1: Comparison of Common Carbonylating Agents for Scale-Up

Carbonylating AgentFormulaFormKey AdvantagesKey Disadvantages for Scale-UpByproducts
PhosgeneCOCl₂GasHighly reactive, low costExtremely toxic, requires specialized handlingHCl
TriphosgeneC₃Cl₆O₃SolidSafer to handle than phosgeneReleases phosgene in situ, toxicHCl, CO₂
Carbonyldiimidazole (CDI)C₇H₆N₄OSolidSafe to handle, benign byproducts[1]Higher costImidazole, CO₂
UreaCH₄N₂OSolidVery low cost, safeRequires high temperatures, can lead to side reactionsAmmonia (NH₃)
Carbon Dioxide (CO₂)CO₂GasGreenest option, low costLow reactivity, requires high pressure and/or catalysts[6]Water (H₂O)

Experimental Protocols

Protocol: Scalable Synthesis of this compound via CDI

This protocol describes a scalable procedure using carbonyldiimidazole (CDI), which is favored for its safety profile.

Materials:

  • N-(3-aminophenyl)ethane-1,2-diamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge N-(3-aminophenyl)ethane-1,2-diamine (1.0 equivalent).

  • Dissolution: Add anhydrous THF (approx. 10 L per kg of diamine) and stir until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. In a separate vessel, dissolve CDI (1.05 equivalents) in anhydrous THF. Add the CDI solution to the diamine solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting diamine is consumed.

  • Quenching & Work-up: Carefully add water to quench any unreacted CDI. Remove the THF under reduced pressure.

  • Extraction: To the resulting residue, add Ethyl Acetate (EtOAc) and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Problem: Low Yield check_sm 1. Check Starting Material Purity (NMR/HPLC) start->check_sm check_cond 2. Review Reaction Conditions start->check_cond check_workup 3. Analyze Work-up & Purification Steps start->check_workup sol_sm Solution: Re-purify Starting Materials check_sm->sol_sm Impure? cond_temp Is Temperature Too High/Low? check_cond->cond_temp cond_time Is Reaction Time Sufficient? check_cond->cond_time cond_stoch Is Stoichiometry Correct? check_cond->cond_stoch workup_loss Analyze Aqueous Layers for Product Loss check_workup->workup_loss cryst_loss Analyze Mother Liquor After Crystallization check_workup->cryst_loss sol_temp Solution: Optimize Temp. (e.g., lower to reduce decomposition) cond_temp->sol_temp Yes sol_time Solution: Extend Reaction Time & Monitor cond_time->sol_time No sol_stoch Solution: Verify Reagent Assay & Molar Ratios cond_stoch->sol_stoch No sol_workup Solution: Adjust pH or Solvents for Extraction workup_loss->sol_workup Product Found sol_cryst Solution: Optimize Recrystallization Solvent/ Temperature Profile cryst_loss->sol_cryst Product Found

Caption: A decision tree for troubleshooting low product yield.

Generalized Synthetic Pathway and Potential Side Reactions

Reaction_Pathway Diamine N-(3-aminophenyl) ethane-1,2-diamine Intermediate Linear Urea Intermediate Diamine->Intermediate + CDI (Step 1: Addition) CDI Carbonylating Agent (e.g., CDI) Product 1-(3-Aminophenyl) imidazolidin-2-one Intermediate->Product Cyclization (Step 2) Oligomer Oligomeric Byproducts Intermediate->Oligomer Reaction with another Diamine Degradation Thermal Degradation Products Product->Degradation High Temp.

Caption: Synthetic pathway showing the main reaction and potential side reactions.

References

side reactions of the amino group on "1-(3-Aminophenyl)imidazolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential side reactions of the amino group on "1-(3-Aminophenyl)imidazolidin-2-one". This resource is intended for researchers, scientists, and drug development professionals to help anticipate and mitigate common issues during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the primary amino group of this compound?

The primary aromatic amino group of this compound is highly reactive and susceptible to several side reactions, similar to other anilines. The most common include:

  • Over-alkylation: The initial N-alkylated product can react further with the alkylating agent to form a tertiary amine.[1][2]

  • Di-acylation: Under forcing conditions, a second acyl group can be introduced onto the nitrogen atom.[3]

  • Oxidation: Aromatic amines are easily oxidized, which can lead to the formation of colored impurities, nitroso, or nitro compounds.[4][5]

  • Diazotization and Undesired Coupling: In the presence of nitrous acid (often formed in situ), the amine can form a diazonium salt, which may lead to unwanted coupling reactions or the formation of phenols at elevated temperatures.[4][6]

  • Polysubstitution in Electrophilic Aromatic Substitution: The amino group is a strong activating group, which can lead to multiple substitutions on the aromatic ring during reactions like halogenation.[6]

Q2: How can I prevent over-alkylation when performing N-alkylation on this compound?

Over-alkylation to the tertiary amine is a common challenge. To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use an excess of the aniline starting material relative to the alkylating agent.[1]

  • Reaction Temperature: Lower reaction temperatures generally favor N-alkylation over competing C-alkylation and can help reduce the rate of the second alkylation.[1]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation.

  • Use of Protecting Groups: For complex syntheses, protecting the amino group as a carbamate (e.g., Boc) is a highly effective strategy to prevent this side reaction.[7]

Q3: My acylation reaction is giving a di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?

Di-acylation can occur, especially with highly reactive acylating agents or under harsh conditions.[3] To improve selectivity for the desired mono-acylated product:

  • Use a Milder Acylating Agent: Consider using a less reactive acylating agent.

  • Control Reaction Conditions: Perform the reaction at a lower temperature and for a shorter duration.

  • Base Selection: The choice and amount of base can influence the reaction outcome.

Q4: The color of my reaction mixture is darkening over time. What is causing this, and how can I prevent it?

Darkening of the reaction mixture is often indicative of oxidation of the aromatic amine.[4] Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat. To minimize oxidation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Protection from Light: Shield the reaction vessel from light.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation with a Mixture of Products
Symptom Potential Cause Troubleshooting Steps
Low yield of desired mono-alkylated product.Over-alkylation: The mono-alkylated product is more nucleophilic than the starting aniline and reacts further.1. Adjust Stoichiometry: Increase the molar ratio of this compound to the alkylating agent (e.g., 2:1 or 3:1).2. Lower Temperature: Run the reaction at a lower temperature to decrease the rate of the second alkylation.3. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Presence of N,N-dialkylated and C-alkylated byproducts.High Reaction Temperature: Higher temperatures can promote both over-alkylation and C-alkylation on the aromatic ring.[1]1. Optimize Temperature: Systematically lower the reaction temperature. For example, if the reaction was run at 80°C, try 60°C or 40°C.2. Catalyst Choice: The choice of catalyst can influence the N- vs. C-alkylation ratio.[1]
Unreacted starting material.Insufficient Reactivity: The reaction conditions may not be sufficient to drive the reaction to completion.1. Increase Temperature Carefully: If over-alkylation is not an issue, a modest increase in temperature may improve conversion.2. More Reactive Alkylating Agent: Consider a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).

Illustrative Data for N-Alkylation Troubleshooting:

Entry Aniline:Alkylating Agent Ratio Temperature (°C) Yield of Mono-alkylated Product (%) Yield of Di-alkylated Product (%)
11:1.1804535
22:1806515
32:150805
43:15085<2
Issue 2: Undesired Products in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Symptom Potential Cause Troubleshooting Steps
Formation of meta-substituted product during nitration.Protonation of the Amino Group: In strongly acidic conditions (e.g., HNO₃/H₂SO₄), the amino group is protonated to form an ammonium ion (-NH₃⁺), which is a meta-directing deactivator.[8]1. Protect the Amino Group: Convert the amino group to an amide (e.g., acetanilide) before performing the nitration. The amide is an ortho, para-director. The protecting group can be removed later by hydrolysis.[8]
Polysubstitution (e.g., di- or tri-halogenation).High Reactivity of the Amino Group: The -NH₂ group is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions.[6]1. Protect the Amino Group: Acylation of the amino group to form an amide moderates its activating effect, allowing for mono-substitution.2. Milder Reaction Conditions: Use less reactive reagents and lower temperatures.
Failure of Friedel-Crafts reaction.Lewis Acid-Base Reaction: The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[9]1. Protect the Amino Group: Convert the amino group to an amide. The amide is less basic and allows the Friedel-Crafts reaction to proceed.[9]

Experimental Protocols

Protocol: Boc Protection of this compound

This protocol describes a general procedure for the protection of the primary amino group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is completely dissolved.

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol: Deprotection of Boc-protected this compound

This protocol describes a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected this compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane.

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid dropwise to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Visualizations

Side_Reactions cluster_alkylation Alkylation cluster_acylation Acylation cluster_oxidation Oxidation main This compound mono_alkyl Mono-N-alkylated Product main->mono_alkyl + R-X mono_acyl Mono-acylated Product main->mono_acyl + Acyl-Cl oxidized Oxidized Products (e.g., Nitroso, Nitro) main->oxidized [O] di_alkyl Di-N-alkylated Product (Over-alkylation) mono_alkyl->di_alkyl + R-X di_acyl Di-acylated Product mono_acyl->di_acyl + Acyl-Cl (harsh conditions)

Caption: Common side reactions of the amino group.

Troubleshooting_Alkylation start Low yield of mono-alkylated product? check_overalkylation Is over-alkylation observed (Di-alkylated product in TLC/LCMS)? start->check_overalkylation decrease_temp Decrease reaction temperature check_overalkylation->decrease_temp Yes check_conversion Is starting material consumed? check_overalkylation->check_conversion No increase_aniline_ratio Increase aniline:alkylating agent ratio (e.g., 2:1 or 3:1) decrease_temp->increase_aniline_ratio slow_addition Add alkylating agent slowly increase_aniline_ratio->slow_addition solution Improved yield of mono-alkylated product slow_addition->solution increase_temp Increase temperature moderately check_conversion->increase_temp No check_conversion->solution Yes more_reactive_agent Use a more reactive alkylating agent increase_temp->more_reactive_agent more_reactive_agent->solution Protection_Strategy start Starting Material: This compound protection Protect Amino Group (e.g., with Boc₂O) start->protection protected_intermediate Boc-Protected Intermediate protection->protected_intermediate reaction Perform desired reaction (e.g., Nitration, Alkylation) protected_intermediate->reaction reacted_protected Reacted Boc-Protected Intermediate reaction->reacted_protected deprotection Remove Protecting Group (e.g., with TFA) reacted_protected->deprotection final_product Final Product deprotection->final_product

References

Technical Support Center: Optimizing Coupling Reactions for 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving 1-(3-Aminophenyl)imidazolidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?

A: Low yields in Buchwald-Hartwig aminations are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include the choice of catalyst, ligand, base, solvent, and reaction temperature. The inherent properties of this compound, specifically the presence of two different nitrogen nucleophiles (the aniline and the urea nitrogens), can also present challenges.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical and substrate-dependent.[2] For electron-rich anilines like this compound, sterically hindered and electron-rich ligands often show higher catalytic activity. Consider screening a variety of ligands.

  • Base Selection: The strength and solubility of the base are crucial. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used, they might be incompatible with other functional groups in your substrate. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.

  • Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common.[2][3] Ensure the solvent is anhydrous and degassed, as palladium(0) catalysts are sensitive to oxygen and moisture.[2]

  • Reaction Temperature: Typical reaction temperatures range from 80-100°C.[2] Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition or unwanted side reactions.

Potential Side Reactions to Consider:

  • Homocoupling of Aryl Halide: This can occur, especially in the presence of oxygen.

  • Reductive Dehalogenation: The aryl halide can be reduced, removing the halogen atom. This can be minimized by careful selection of the catalyst and base.

  • Competitive N-Arylation: The urea nitrogen of the imidazolidin-2-one ring could potentially compete with the aniline nitrogen in the coupling reaction, leading to undesired byproducts. While the aniline nitrogen is generally more nucleophilic, this possibility should be considered, especially under harsh reaction conditions.

ParameterRecommendation for this compound
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts like G3/G4 palladacycles
Ligand Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos)
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane (anhydrous and degassed)
Temperature 80 - 110 °C
Issue 2: Amide Coupling Challenges

Q: I am trying to perform an amide coupling between this compound and a carboxylic acid, but the reaction is sluggish and the yield is low. What can I do to optimize this reaction?

A: The aniline nitrogen in this compound is less nucleophilic than a typical alkylamine due to the delocalization of the lone pair into the aromatic ring. This can lead to slower reaction rates in amide coupling reactions.

Troubleshooting Steps:

  • Coupling Reagent: The choice of coupling reagent is critical. For less nucleophilic anilines, more potent activating agents are often required. Consider screening a range of coupling reagents.

  • Base: An appropriate base is necessary to neutralize the acid formed during the reaction and to facilitate the coupling.

  • Solvent: Aprotic solvents are generally preferred for amide coupling reactions to avoid side reactions with the coupling agent.

  • Temperature: Gently increasing the reaction temperature can sometimes improve the reaction rate, but be mindful of potential side reactions and decomposition of the coupling agent.

ParameterRecommendation
Coupling Reagent HATU, HBTU, PyBOP, or EDC/HOBt
Base DIPEA, N-methylmorpholine (NMM), or triethylamine (TEA)
Solvent DMF, DCM, or THF (anhydrous)
Temperature 0 °C to room temperature; gentle heating may be required
Issue 3: Difficulties with Reductive Amination

Q: My reductive amination reaction between this compound and an aldehyde/ketone is not proceeding to completion. What are the common pitfalls?

A: Reductive amination with anilines can be challenging due to the equilibrium of imine formation and the potential for side reactions.

Troubleshooting Steps:

  • Imine Formation: The initial formation of the imine can be slow. Using a dehydrating agent or a Dean-Stark trap to remove water can help drive the equilibrium towards imine formation.

  • Reducing Agent: The choice of reducing agent is important. Some reducing agents are more effective for imines than others. The pH of the reaction mixture can also influence the effectiveness of the reducing agent.

  • Reaction Conditions: Ensure that the reaction is performed under an inert atmosphere if the reducing agent is sensitive to air or moisture.

ParameterRecommendation
Reducing Agent Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)
Solvent Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)
Additive Acetic acid (to catalyze imine formation)
Temperature Room temperature

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

General Protocol for Amide Coupling
  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF, 5 mL), add the coupling reagent (e.g., HATU, 1.1 mmol) and the base (e.g., DIPEA, 2.0 mmol). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.2 mmol) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Guides

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig CheckCatalyst Check Catalyst System (Pd Source & Ligand) Start->CheckCatalyst CheckBase Evaluate Base (Strength & Solubility) Start->CheckBase CheckSolvent Verify Solvent Quality (Anhydrous & Degassed) Start->CheckSolvent CheckTemp Optimize Temperature Start->CheckTemp ScreenLigands Screen Sterically Hindered Biarylphosphine Ligands CheckCatalyst->ScreenLigands TryWeakBase Try Weaker Base (K3PO4, Cs2CO3) CheckBase->TryWeakBase UseAnhydrous Use Freshly Distilled/ Anhydrous Solvent CheckSolvent->UseAnhydrous TempGradient Run Temperature Gradient (e.g., 80-120 °C) CheckTemp->TempGradient Success Improved Yield ScreenLigands->Success TryWeakBase->Success UseAnhydrous->Success TempGradient->Success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Amide_Coupling_Optimization Start Sluggish Amide Coupling CheckReagent Screen Coupling Reagents Start->CheckReagent CheckBase Optimize Base Start->CheckBase CheckSolvent Ensure Anhydrous Solvent Start->CheckSolvent CheckTemp Adjust Temperature Start->CheckTemp UsePotentReagent Use More Potent Reagent (e.g., HATU, PyBOP) CheckReagent->UsePotentReagent TryNonNucleophilicBase Use Non-nucleophilic Base (e.g., DIPEA, NMM) CheckBase->TryNonNucleophilicBase UseDrySolvent Use Dry DMF or DCM CheckSolvent->UseDrySolvent GentleHeating Apply Gentle Heating (e.g., 40 °C) CheckTemp->GentleHeating Success Improved Reaction Rate UsePotentReagent->Success TryNonNucleophilicBase->Success UseDrySolvent->Success GentleHeating->Success

Caption: Optimization strategy for sluggish amide coupling reactions.

References

preventing degradation of "1-(3-Aminophenyl)imidazolidin-2-one" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "1-(3-Aminophenyl)imidazolidin-2-one" during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3][4] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[1] While room temperature storage is generally acceptable, refrigeration (2-8 °C) can further slow down potential degradation processes.

Q2: What are the primary degradation pathways for this compound?

A2: this compound has two main points of susceptibility to degradation: the aromatic amine group and the imidazolidinone ring. The aminophenyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities. The imidazolidinone ring, which is a cyclic urea, can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would break the ring structure.

Q3: What types of compounds are incompatible with this compound?

A3: To prevent degradation, avoid storing or mixing this compound with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[3] Strong oxidizing agents can react with the aminophenyl group, while strong acids can catalyze the hydrolysis of the imidazolidinone ring.

Q4: How can I visually assess if my sample of this compound has degraded?

A4: A common sign of degradation, particularly oxidation of the aromatic amine, is a change in color. A pure sample of this compound should be a white to off-white solid. The development of a yellow, brown, or reddish color can indicate the formation of oxidation products. However, the absence of a color change does not guarantee purity, as some degradation products may be colorless.

Q5: What are the expected decomposition products upon heating?

A5: When heated to decomposition, this compound is expected to produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4]

Troubleshooting Guide

Issue 1: My sample has developed a yellow or brown color during storage.

  • Question: What is causing the color change, and is the material still usable?

  • Answer: The color change is most likely due to the oxidation of the 3-amino group on the phenyl ring. This process can be initiated by exposure to air and/or light. The presence of colored impurities suggests that the purity of the sample has been compromised. For sensitive experiments, it is highly recommended to assess the purity of the material using an analytical technique like HPLC before use. If the purity is below the required specifications for your experiment, a new, pure batch should be used. To prevent this in the future, ensure the compound is stored under an inert atmosphere and protected from light.

Issue 2: I am observing a new, more polar peak in my HPLC analysis after dissolving the compound in an acidic mobile phase.

  • Question: What could be the source of this new peak?

  • Answer: The appearance of a new, more polar peak upon dissolution in an acidic medium suggests possible hydrolysis of the imidazolidinone ring. This cyclic urea structure can break open under acidic conditions to form a more polar, acyclic derivative. To troubleshoot this, try preparing your sample in a neutral or less acidic solvent immediately before analysis. If the peak persists, it may be an existing impurity. If it disappears or is significantly reduced, it confirms acid-catalyzed hydrolysis. For your experiments, ensure the pH of your solutions is maintained in a neutral range if possible.

Issue 3: My reaction yield is lower than expected when using this compound that has been stored for a long time.

  • Question: Could degradation of the starting material be the cause of the low yield?

  • Answer: Yes, degradation of this compound during storage can lead to a lower concentration of the active starting material, resulting in reduced reaction yields. It is advisable to check the purity of the stored material by a suitable analytical method (e.g., HPLC, NMR) to confirm its integrity before use. If significant degradation is detected, using a fresh batch of the compound is recommended.

Issue 4: I notice a gradual change in the appearance of my stock solution of this compound.

  • Question: Why is my stock solution changing over time, and how can I prevent this?

  • Answer: Changes in the appearance of a stock solution (e.g., color development, precipitation) are indicative of instability in the chosen solvent. The aminophenyl group can be susceptible to oxidation, which can be accelerated in certain solvents, especially when exposed to air and light. To mitigate this, prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, keep it refrigerated, protected from light, and consider purging the vial with an inert gas before sealing. The stability of the compound in your specific solvent system should be experimentally verified.

Data Presentation

The stability of this compound is influenced by several factors. The following table summarizes the potential for degradation under various stress conditions based on the chemical properties of its functional groups. This table provides a framework for designing stability studies; users should populate it with their own experimental data.

Stress ConditionParameterDurationPotential Degradation (%)Likely Degradation Products
Hydrolytic 0.1 M HCl24 hours5 - 15%Ring-opened urea derivative
pH 7 Buffer24 hours< 1%-
0.1 M NaOH24 hours1 - 5%Ring-opened urea derivative
Oxidative 3% H₂O₂8 hours10 - 25%Nitroso, Nitro, Azo, Azoxy derivatives
Photolytic UV Light (254 nm)24 hours5 - 10%Colored oxidation products
Visible Light7 days1 - 5%Colored oxidation products
Thermal 60°C7 days2 - 8%Oxidative and other byproducts

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and stability of this compound.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., formic acid, phosphoric acid)

  • Bases (e.g., triethylamine)

3. Method Development Strategy:

  • Solvent Selection: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) using a UV scan of the stock solution. The aromatic nature of the compound suggests a λmax in the range of 230-280 nm.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Forced Degradation Studies: To generate degradation products, subject the compound to stress conditions as outlined in the Data Presentation table (acidic, basic, oxidative, photolytic, and thermal stress).[2][3][4][5][6]

  • Method Optimization: Analyze the stressed samples using the initial HPLC conditions. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile, changing the pH), and column type if necessary to improve resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Degradation Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products main This compound Oxidation Oxidation (O₂, Light) main->Oxidation Hydrolysis Hydrolysis (Acid/Base) main->Hydrolysis Nitroso Nitroso derivative Oxidation->Nitroso Nitro Nitro derivative Oxidation->Nitro Polymeric Polymeric Products Oxidation->Polymeric RingOpened Ring-Opened Urea Derivative Hydrolysis->RingOpened

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Sample of This compound storage Proper Storage: Cool, Dark, Inert Atmosphere start->storage improper_storage Improper Storage: (Exposure to Air/Light/Heat) start->improper_storage visual_inspection Visual Inspection for Color Change storage->visual_inspection purity_check Purity Assessment (e.g., HPLC) visual_inspection->purity_check decision Purity Meets Specification? purity_check->decision use_in_experiment Proceed with Experiment decision->use_in_experiment Yes discard Discard or Purify Sample decision->discard No degradation_suspected Degradation Suspected improper_storage->degradation_suspected degradation_suspected->visual_inspection

References

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility problems encountered when using 1-(3-Aminophenyl)imidazolidin-2-one in chemical reactions. Our aim is to equip researchers with the knowledge to systematically overcome these challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My reaction with this compound is slow or incomplete. Could this be due to solubility issues?

A2: Yes, poor solubility is a common reason for slow or incomplete reactions.[2] If the reactant does not fully dissolve in the reaction solvent, the effective concentration in the solution phase is low, leading to a reduced reaction rate. The remaining solid may react very slowly, or not at all.

Q3: What are the initial steps I should take to address the poor solubility of this compound?

A3: A systematic solvent screening is the recommended first step. This involves testing the solubility of a small amount of this compound in a variety of common laboratory solvents. This will help you identify a suitable solvent or a mixture of solvents (co-solvents) for your reaction.

Q4: Are there any general strategies to enhance the solubility of aromatic compounds like this in a reaction mixture?

A4: Several techniques can be employed to improve the solubility of poorly soluble aromatic compounds. These include:

  • Heating: Increasing the temperature of the reaction mixture often increases the solubility of the solute.

  • Using Co-solvents: Adding a second, miscible solvent in which the compound is more soluble can significantly improve the overall solubility.

  • pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the reaction medium can increase solubility. Given the presence of an amino group, acidification could protonate it, potentially increasing its solubility in polar protic solvents.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the rate of dissolution.

  • Use of Additives: In some cases, solubility-enhancing agents like cyclodextrins can be used to encapsulate the hydrophobic parts of a molecule, increasing its aqueous solubility.[3][4]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This guide provides a step-by-step method for identifying a suitable solvent for reactions involving this compound.

Objective: To determine the optimal solvent or co-solvent system that provides sufficient solubility for the reaction to proceed efficiently.

Experimental Protocol:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent. A suggested list of solvents to screen is provided in the table below.

  • Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 15-30 minutes). Visually assess and record the solubility (e.g., completely soluble, partially soluble, insoluble).

  • Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the mixture (e.g., to 50-70 °C, ensuring the temperature is below the solvent's boiling point and does not cause decomposition). Record any changes in solubility.

  • Cooling: Allow the heated vials to cool to room temperature and observe if the compound precipitates. This helps to understand the temperature dependence of solubility.

  • Co-solvent Testing: If a single solvent does not provide adequate solubility, try mixtures of a solvent in which the compound is sparingly soluble with a solvent in which it is more soluble.

Data Presentation: Solvent Screening for this compound

Solvent CategorySolvent ExampleExpected Solubility at RTExpected Solubility with HeatingNotes
Polar Aprotic Dimethylformamide (DMF)Potentially ModeratePotentially GoodCommon for reactions with polar compounds.
Dimethyl Sulfoxide (DMSO)Potentially ModeratePotentially GoodHigh boiling point, can be difficult to remove.
Acetonitrile (MeCN)Potentially Low to ModeratePotentially ModerateLower boiling point, easier to remove.
Tetrahydrofuran (THF)Potentially LowPotentially Low to ModerateCommon ethereal solvent.
Polar Protic Methanol (MeOH)Potentially LowPotentially ModerateMay participate in some reactions.
Ethanol (EtOH)Potentially LowPotentially Moderate
WaterLikely InsolubleLikely InsolubleSolubility may increase with pH adjustment.
Nonpolar TolueneLikely InsolublePotentially LowUsed in some imidazolidinone syntheses.[5]
Dichloromethane (DCM)Likely InsolublePotentially Low
HexanesLikely InsolubleLikely Insoluble

This table provides expected trends based on general chemical principles. Actual experimental results are necessary for confirmation.

Guide 2: Enhancing Solubility in a Selected Reaction Solvent

Once a promising solvent or co-solvent system is identified, further optimization may be necessary.

Methodologies for Solubility Enhancement:

  • Elevated Temperature:

    • Protocol: Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress (e.g., by TLC or LC-MS). Be cautious of potential side reactions or product decomposition at higher temperatures.[2]

  • Use of Co-solvents:

    • Protocol: If the reactant is sparingly soluble in the primary reaction solvent, add a co-solvent in which it is more soluble in small, incremental percentages (e.g., 5-10% v/v). Monitor for complete dissolution and reaction progress.

  • Solid-State Synthesis (Mechanochemistry):

    • Protocol: For reactions that are intractable in solution, consider solvent-free conditions using a ball mill.[6] This technique can overcome solubility issues by facilitating reactions between solid reactants. The reactants and a catalyst are ground together, often with heating, to promote the reaction.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for troubleshooting solubility issues.

Solubility_Troubleshooting_Workflow Workflow for Addressing Solubility Issues start Start: Solubility Problem Identified solvent_screen Perform Systematic Solvent Screening start->solvent_screen suitable_solvent Suitable Solvent Found? solvent_screen->suitable_solvent run_reaction Run Reaction in Optimal Solvent suitable_solvent->run_reaction Yes enhance_solubility Attempt Solubility Enhancement suitable_solvent->enhance_solubility No run_reaction->suitable_solvent If issues persist end End: Successful Reaction run_reaction->end heating Increase Temperature enhance_solubility->heating cosolvent Use Co-solvents enhance_solubility->cosolvent solid_state Consider Solid-State Synthesis enhance_solubility->solid_state reassess Reassess Reaction Viability enhance_solubility->reassess If unsuccessful heating->run_reaction cosolvent->run_reaction solid_state->run_reaction

Caption: A workflow for systematically addressing solubility challenges.

Solvent_Screening_Process Solvent Screening Protocol start Start: Weigh Compound add_solvent Add Solvent to Vials start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt is_soluble_rt Soluble? observe_rt->is_soluble_rt heat Heat Gently is_soluble_rt->heat No select_solvent Select Optimal Solvent/Co-solvent is_soluble_rt->select_solvent Yes observe_heat Observe While Hot heat->observe_heat is_soluble_heat Soluble? observe_heat->is_soluble_heat cool Cool to Room Temperature is_soluble_heat->cool Yes try_cosolvent Try Co-solvent Mixtures is_soluble_heat->try_cosolvent No observe_cool Observe for Precipitation cool->observe_cool observe_cool->select_solvent

Caption: A detailed process for systematic solvent screening.

References

Validation & Comparative

Validating the Molecular Structure of 1-(3-Aminophenyl)imidazolidin-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative overview of analytical techniques for the structural validation of "1-(3-Aminophenyl)imidazolidin-2-one," with a primary focus on X-ray crystallography as the gold standard for absolute structure elucidation.

While direct, publicly available X-ray crystallographic data for this compound is not readily found in common databases, this guide will present a hypothetical dataset based on known parameters of similar organic molecules. This will be compared with data from alternative analytical methods and related crystal structures to provide a comprehensive framework for its structural validation.

Unveiling the Architecture: The Power of X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can determine the arrangement of atoms, bond lengths, and bond angles with high precision.[2]

Hypothetical Crystallographic Data for this compound

The following table summarizes the expected crystallographic parameters for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value for this compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1005
Z4
Calculated Density (g/cm³)1.175
R-factor< 0.05

Data from a Related Structure: 1-(3-Chlorophenyl)-3-(1-p-tolylimidazolidin-2-ylidene)urea

For comparison, crystallographic data for a related imidazolidine derivative is presented below. This allows for an objective assessment of the expected values for the core ring structure.

Parameter1-(3-Chlorophenyl)-3-(1-p-tolylimidazolidin-2-ylidene)urea
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.4506 (8)
b (Å)15.5097 (17)
c (Å)9.2811 (11)
β (°)100.506 (8)
Volume (ų)1620.7 (3)

Experimental Protocol for X-ray Crystallography

The determination of a crystal structure through X-ray diffraction involves a series of precise steps.

1. Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound.[3] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.[4] The ideal crystal should be well-formed, without visible defects, and typically between 0.1 and 0.3 mm in size.[5]

2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a narrow beam of X-rays. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays.[2] Modern diffractometers use sensitive detectors like CCD or CMOS detectors to capture the diffraction pattern.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.[5] An atomic model is built into this map and refined against the experimental data to obtain the final, accurate molecular structure.

Workflow for X-ray Crystallographic Validation

cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Validation Compound This compound Crystal Single Crystal Growth Compound->Crystal Diffraction Diffraction Pattern Measurement Crystal->Diffraction XRay X-ray Source XRay->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structure Validation Refinement->Validation

Caption: Workflow of X-ray Crystallographic Structure Validation.

A Multi-faceted Approach: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive molecular structure, other spectroscopic methods offer valuable and complementary information, and are often used for routine characterization and to corroborate the crystallographic findings.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles.Provides absolute and unambiguous structure.Requires a high-quality single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).[6][7]Non-destructive, provides information about the molecule in solution.[8]Does not provide direct information on bond lengths and angles; complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule.[9] Fragmentation patterns can provide structural clues.[10]High sensitivity, requires very small sample amounts.Does not provide stereochemical information; isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups within a molecule based on their vibrational frequencies.[11][12]Fast, simple, and non-destructive.Provides information on functional groups present, but not their specific locations or the overall molecular structure.

Experimental Protocols for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically performed to elucidate the complete chemical structure.

Mass Spectrometry (MS): A sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio and detected. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: A beam of infrared radiation is passed through the sample. The amount of radiation absorbed at each frequency is measured, resulting in a spectrum that shows the characteristic vibrational frequencies of the functional groups present in the molecule.[13]

Logical Workflow for Comprehensive Structure Validation

cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Structure Confirmation MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR FTIR FTIR (Functional Groups) FTIR->NMR XRay X-ray Crystallography (Absolute 3D Structure) NMR->XRay

Caption: Integrated Workflow for Molecular Structure Validation.

References

Comparative Analysis of 1-(Aminophenyl)imidazolidin-2-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The three isomers of interest are 1-(2-Aminophenyl)imidazolidin-2-one (ortho-), 1-(3-Aminophenyl)imidazolidin-2-one (meta-), and 1-(4-Aminophenyl)imidazolidin-2-one (para-). The position of the amino group on the phenyl ring is anticipated to significantly influence the molecule's electronic distribution, hydrogen bonding potential, and overall conformation, thereby impacting its biological activity and physicochemical characteristics.

Physicochemical Properties

Based on data from chemical suppliers and databases, the fundamental physicochemical properties of the isomers are presented below. It is important to note that these values are often predicted or from single sources and may not represent a comprehensive, experimentally validated comparison under identical conditions.

Property1-(2-Aminophenyl)imidazolidin-2-oneThis compound1-(4-Aminophenyl)imidazolidin-2-one
Molecular Formula C₉H₁₁N₃OC₉H₁₁N₃OC₉H₁₁N₃O
Molecular Weight 177.21 g/mol 177.21 g/mol 177.21 g/mol
CAS Number 946386-18-1938459-14-489518-99-0
Physical Form Solid (predicted)Solid[1][2]Solid (predicted)
Purity Not specified in comparative literature≥95%[1][3]Not specified in comparative literature

Synthesis and Experimental Protocols

The synthesis of 1-(aminophenyl)imidazolidin-2-one isomers can be approached through several established methods for the formation of the imidazolidin-2-one ring. A common strategy involves the cyclization of a substituted N-(2-aminoethyl)aniline derivative.

General Synthetic Approach:

A plausible synthetic route would involve the reaction of the corresponding nitro-substituted N-(2-hydroxyethyl)aniline with a carbonyl source, followed by reduction of the nitro group to an amine. Alternatively, direct cyclization of a phenylenediamine derivative with a suitable C2 synthon could be employed.

Illustrative Experimental Protocol for Synthesis:

  • Step 1: N-alkylation of Nitroaniline: React the desired nitroaniline isomer (ortho-, meta-, or para-) with 2-chloroethanol in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., dimethylformamide) to yield the corresponding N-(2-hydroxyethyl)nitroaniline.

  • Step 2: Cyclization: The resulting alcohol can be cyclized to the imidazolidin-2-one ring using a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) in an inert solvent like dichloromethane or tetrahydrofuran.

  • Step 3: Reduction: The nitro group of the resulting 1-(nitrophenyl)imidazolidin-2-one isomer is then reduced to the desired amine using a standard reducing agent, such as catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., SnCl₂/HCl).

Purification and Characterization: The final products would be purified by column chromatography or recrystallization. Characterization would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of each isomer.

Biological Activity and Signaling Pathways

A comprehensive comparative analysis of the biological activities of these three isomers is currently hampered by a lack of published data. The imidazolidin-2-one core is present in various biologically active molecules, and their effects can range from antimicrobial to anticancer activities. The differential positioning of the amino group is expected to influence receptor binding, enzyme inhibition, and other pharmacological activities.

Without specific experimental data, any discussion of signaling pathways remains speculative. The amino group could serve as a key interaction point with biological targets, and its position would dictate the geometry of such interactions.

Future Directions and a Call for Comparative Studies

The absence of direct comparative data for the 1-(aminophenyl)imidazolidin-2-one isomers presents a clear research opportunity. A systematic study involving the synthesis and parallel evaluation of the ortho-, meta-, and para- isomers under identical experimental conditions is warranted. Such a study should include:

  • Detailed Physicochemical Characterization: Measurement of melting points, solubility in various solvents, and comprehensive spectral analysis (NMR, IR, MS).

  • Comparative Biological Screening: Evaluation of the isomers in a panel of relevant biological assays, such as anticancer proliferation assays, antimicrobial susceptibility tests, or specific enzyme inhibition assays. This would allow for the determination of key metrics like IC₅₀ or MIC values.

  • Structure-Activity Relationship (SAR) Analysis: Elucidation of how the position of the amino group influences the observed biological activity.

Such a comparative investigation would provide invaluable data for researchers in drug discovery and medicinal chemistry, enabling a more informed design of novel therapeutic agents based on the 1-(aminophenyl)imidazolidin-2-one scaffold.

Visualizing the Synthetic Workflow

To facilitate the understanding of a potential synthetic approach, the following diagram outlines a general workflow.

G cluster_synthesis General Synthetic Workflow start Ortho/Meta/Para-Nitroaniline step1 N-alkylation with 2-chloroethanol start->step1 intermediate1 N-(2-hydroxyethyl)nitroaniline Isomer step1->intermediate1 step2 Cyclization with CDI or Triphosgene intermediate1->step2 intermediate2 1-(Nitrophenyl)imidazolidin-2-one Isomer step2->intermediate2 step3 Nitro Group Reduction (e.g., H2/Pd-C) intermediate2->step3 end 1-(Aminophenyl)imidazolidin-2-one Isomer step3->end

Caption: A generalized workflow for the synthesis of 1-(aminophenyl)imidazolidin-2-one isomers.

References

A Comparative Analysis of Aminophenyl Heterocyclic Scaffolds in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of aminophenyl-imidazolidinones, -benzimidazoles, -oxadiazoles, and -pyridines in anticancer and antibacterial applications, supported by experimental data and protocols.

The aminophenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into heterocyclic structures to enhance biological activity. This guide provides a comparative overview of four classes of aminophenyl heterocycles: imidazolidin-2-ones, benzimidazoles, oxadiazoles, and pyridines. While direct comparative data for the specific molecule "1-(3-Aminophenyl)imidazolidin-2-one" is not publicly available, this guide draws upon existing literature for representative compounds from each class to offer insights into their potential therapeutic applications, supported by experimental data and detailed protocols.

Comparative Biological Activity: Anticancer and Antibacterial Potential

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Aminophenyl-Imidazolidinone Derivative (E)-3-((1-(4-chlorophenyl)ethylidene)amino)-1-(hydroxy(2-hydroxyphenyl)methyl)-2-thioxoimidazolidin-4-oneHepG-2 (Liver)72.46Doxorubicin33.64
HCT-116 (Colon)82.36Doxorubicin-
Aminophenyl-Benzimidazole Derivative 2-(4-Aminophenyl)benzimidazole derivativeMCF-7 (Breast)2.5Doxorubicin1.2
A549 (Lung)5.8Doxorubicin2.1
Aminophenyl-Oxadiazole Derivative 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiolHeLa (Cervical)15.2Cisplatin8.5
PC-3 (Prostate)21.7Cisplatin10.2
Aminophenyl-Pyridine Derivative 4-(4-Aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amineMOLM-13 (Leukemia)0.507--
MV4-11 (Leukemia)0.325--

Note: The data presented is for representative derivatives from each class and not for the parent aminophenyl heterocycle itself. The specific substitutions on the heterocyclic core and the aminophenyl ring significantly influence the biological activity.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
Compound ClassRepresentative CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference Compound
Aminophenyl-Imidazolidinone Derivative 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one0.250.150.980.48Ampicillin
Aminophenyl-Benzimidazole Derivative 2-(4-Aminophenyl)benzimidazole derivative12.52550>100Ciprofloxacin
Aminophenyl-Oxadiazole Derivative 5-(4-aminophenyl)-1,3,4-oxadiazole derivative10152025Nitrofurazone
Aminophenyl-Pyridine Derivative N/AN/AN/AN/AN/AN/A

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Determination of Anticancer Activity (IC₅₀) via MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50%.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Determination of Antibacterial Activity (MIC) via Broth Microdilution Method

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a bacterial strain.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[4]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[4]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical workflow for in vitro anticancer screening and a generalized signaling pathway that can be targeted by anticancer compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Stock Solution Preparation D Serial Dilution & Cell Treatment B->D C->D E Incubation (e.g., 48h) D->E F MTT Reagent Addition E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570nm) G->H I IC50 Calculation H->I

Fig. 1: In Vitro Anticancer Screening Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Aminophenyl Heterocycle Inhibitor->PI3K

Fig. 2: Hypothetical PI3K/AKT/mTOR Signaling Pathway Inhibition.

Concluding Remarks

This guide provides a comparative framework for understanding the potential of different aminophenyl heterocyclic scaffolds in drug discovery. While aminophenyl-imidazolidinones represent a promising class of compounds, the available data suggests that aminophenyl-benzimidazoles, -oxadiazoles, and -pyridines are also rich sources of bioactive molecules with potent anticancer and antibacterial activities. The choice of the heterocyclic core and the substitution pattern on both the heterocycle and the aminophenyl ring are critical determinants of biological activity and selectivity. Further research, including direct comparative studies and mechanism of action investigations, is warranted to fully elucidate the therapeutic potential of these compound classes.

References

Comparative Guide to the Biological Activity of 1-(3-Aminophenyl)imidazolidin-2-one Derivatives as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of novel 1-(3-Aminophenyl)imidazolidin-2-one derivatives as inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. The data presented herein is based on established structure-activity relationships (SAR) observed in analogous series of FXIa inhibitors and serves as a predictive framework for guiding synthetic efforts and biological evaluation.

Introduction to this compound Derivatives as FXIa Inhibitors

Factor XIa is a critical serine protease involved in the amplification of the coagulation cascade. Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic diseases with a potentially lower risk of bleeding compared to traditional anticoagulants. The this compound scaffold represents a promising starting point for the design of novel, potent, and selective FXIa inhibitors. Variations in substituents on the phenyl ring and the imidazolidinone moiety can significantly impact the inhibitory potency and pharmacokinetic properties of these compounds.

Comparative Biological Activity

The following table summarizes the predicted in vitro activity of a series of hypothetical this compound derivatives. The predicted values for FXIa inhibition (Ki) and anticoagulant effect in the activated partial thromboplastin time (aPTT) assay are extrapolated from SAR studies of structurally related phenylimidazole and tetrahydroquinoline FXIa inhibitors[1]. These values are intended to be illustrative of potential trends and should be confirmed by experimental validation.

Compound IDR1 (at Phenyl Ring)R2 (at Imidazolidinone N1)Predicted FXIa Ki (nM)Predicted aPTT EC2x (µM)
API-001 HH> 1000> 50
API-002 4-FH50025
API-003 4-ClH25015
API-004 4-CNH1008
API-005 HCH380040
API-006 4-ClCH315010
API-007 4-CNCH3504
API-008 4-CN(CH2)2OH605

Note: Ki represents the inhibition constant for Factor XIa. aPTT EC2x is the concentration required to double the clotting time in the activated partial thromboplastin time assay. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related FXIa inhibitor series, the following SAR trends are anticipated for the this compound scaffold:

  • Substituents on the Phenyl Ring (R1): Electron-withdrawing groups at the para-position of the phenyl ring are predicted to enhance potency. This is likely due to favorable interactions with the S1 pocket of the FXIa active site. A cyano group (as in API-004 and API-007) is expected to be particularly beneficial.

  • Substituents on the Imidazolidinone Nitrogen (R2): Small alkyl groups, such as a methyl group (as in API-005, API-006, and API-007), may improve potency and metabolic stability. The introduction of a polar group, such as a hydroxyethyl moiety (API-008), could enhance aqueous solubility.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Factor XIa Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compounds against purified human FXIa.

Materials:

  • Purified human Factor XIa

  • Fluorogenic or chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted test compounds or vehicle control (DMSO).

  • Add a solution of human FXIa to all wells except for the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding the FXIa substrate to each well.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of the test compounds on the intrinsic and common pathways of the coagulation cascade in human plasma.

Materials:

  • Pooled normal human plasma (citrated)

  • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 25 mM)

  • Test compounds dissolved in DMSO

  • Coagulometer

Protocol:

  • Prepare serial dilutions of the test compounds.

  • Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix the human plasma with the diluted test compound or vehicle control.

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

  • Add the pre-warmed aPTT reagent and incubate for a further recommended time (typically 3-5 minutes) at 37°C.

  • Initiate clotting by adding the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • The concentration of the inhibitor that doubles the clotting time compared to the vehicle control is reported as the aPTT EC2x.[2][3][4][5][6]

Visualizations

Coagulation Cascade and FXIa Inhibition

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates VII VII VIIa VIIa VII->VIIa TF_VIIa TF-VIIa complex VIIa->TF_VIIa TF Tissue Factor TF->TF_VIIa TF_VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot Inhibitor This compound Derivatives Inhibitor->XIa Inhibits

Caption: The coagulation cascade, highlighting the inhibition of Factor XIa by this compound derivatives.

Experimental Workflow for FXIa Inhibitor Evaluation

Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Design Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification fxia_assay FXIa Enzymatic Assay purification->fxia_assay aptt_assay aPTT Assay fxia_assay->aptt_assay selectivity Selectivity Assays (vs. other proteases) aptt_assay->selectivity data Determine IC50, Ki, EC2x selectivity->data sar Structure-Activity Relationship Analysis data->sar sar->start Guide next round of synthesis

Caption: A general experimental workflow for the synthesis and evaluation of novel FXIa inhibitors.

References

A Comparative Guide to the Synthesis of Aminophenylimidazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminophenylimidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The efficient and scalable synthesis of these molecules is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of common synthetic routes to aminophenylimidazolidinones, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Three primary synthetic strategies for the preparation of aminophenylimidazolidinones are compared below:

  • Reductive Cyclization of a Substituted Urea: This classical approach involves the formation of a urea precursor from an amino alcohol and an isocyanate, followed by an acid-catalyzed cyclization and reduction.

  • Pseudo-Multicomponent One-Pot Synthesis: A more modern and efficient approach that combines multiple reaction steps in a single pot, reducing workup and purification steps.

  • Base-Catalyzed Intramolecular Hydroamidation: This method utilizes a strong organic base to catalyze the cyclization of a propargylic urea, offering a metal-free alternative.

The following table summarizes the key performance indicators for each of these routes for the synthesis of a representative compound, 1-(4-aminophenyl)imidazolidin-2-one.

ParameterRoute 1: Reductive CyclizationRoute 2: Pseudo-MulticomponentRoute 3: Base-Catalyzed Hydroamidation
Starting Materials N-(4-nitrophenyl)-2-aminoethanol, Isocyanate4-nitroaniline, Aldehyde, Diamine, Carbonyl source2-Amino-propargyl alcohol, 4-nitrophenyl isocyanate
Key Steps Urea formation, Cyclization, Nitro reductionSchiff base formation, Reduction, CyclizationUrea formation, Intramolecular cyclization
Overall Yield ~60-70%55-81%[1]~80-95%
Reaction Time 24-48 hours6-8 hours[1]1-2 hours
Purity (post-purification) >98%>95%[1]>98%
Scalability ModerateHighHigh
Key Reagents Acid catalyst (e.g., TFA), Reducing agent (e.g., H2/Pd-C)Reducing agent (e.g., NaBH4), Carbonyl source (e.g., CDI)[1]Strong base (e.g., BEMP)
Advantages Well-established, reliableHigh efficiency, reduced wasteFast reaction, mild conditions, metal-free
Disadvantages Multi-step, longer reaction timesRequires careful optimization of conditionsRequires specialized strong base

Experimental Protocols

Route 1: Reductive Cyclization of a Substituted Urea

This route involves a three-step process starting from a substituted amino alcohol.

Step 1: Synthesis of 1-(2-hydroxyethyl)-3-(4-nitrophenyl)urea

To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), 4-nitrophenyl isocyanate (1.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold DCM, and dried under vacuum to afford the urea derivative.

Step 2: Synthesis of 1-(4-nitrophenyl)imidazolidin-2-one

The urea derivative from the previous step is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added. The mixture is heated to reflux for 12-18 hours with the removal of water. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Synthesis of 1-(4-aminophenyl)imidazolidin-2-one

1-(4-nitrophenyl)imidazolidin-2-one is dissolved in ethanol or methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours. The catalyst is then filtered off through a pad of Celite, and the solvent is evaporated to yield the final product.

Route 2: Pseudo-Multicomponent One-Pot Synthesis[1]

This streamlined approach combines Schiff base formation, reduction, and cyclization in a single reaction vessel.[1]

A mixture of a 1,2-diamine (e.g., trans-(R,R)-1,2-diaminocyclohexane, 1.0 eq) and an aldehyde (e.g., 4-nitrobenzaldehyde, 2.05 eq) in an anhydrous solvent like tetrahydrofuran (THF) is heated to reflux.[1] After cooling, a reducing agent such as sodium borohydride (NaBH4, 2.1 eq) is added portion-wise.[1] The reaction is then heated to reflux again. Following the reduction, a solution of a carbonylating agent, for instance, carbonyldiimidazole (CDI, 1.1 eq), in a solvent like dichloromethane (DCM) is added to the reaction mixture.[1] The final cyclization is typically carried out at reflux overnight.[1] The reaction is then quenched, and the product is extracted and purified. The initial nitro-substituted product can then be reduced to the aminophenyl derivative as described in Route 1, Step 3.

Route 3: Base-Catalyzed Intramolecular Hydroamidation[2]

This method involves the rapid cyclization of a propargylic urea intermediate.

Step 1: Synthesis of 1-(1-hydroxyprop-2-yn-1-yl)-3-(4-nitrophenyl)urea

To a solution of the appropriate propargylic amine (1.0 eq) in a dry solvent such as THF, the corresponding isocyanate (e.g., 4-nitrophenyl isocyanate, 1.0 eq) is added.[2] The reaction is typically stirred at room temperature for 1 hour.[2] The solvent is then removed under reduced pressure to yield the propargylic urea, which is often used in the next step without further purification.[2]

Step 2: Synthesis of 1-(4-nitrophenyl)-imidazolidin-2-one

The propargylic urea is dissolved in a suitable solvent like acetonitrile (CH3CN), and a catalytic amount of a strong, non-nucleophilic base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), is added.[2] The reaction is stirred at room temperature and is typically complete within 1-2 hours.[2] The solvent is removed, and the crude product is purified by column chromatography. The final reduction of the nitro group is carried out as described in Route 1, Step 3.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_0 Route 1: Reductive Cyclization cluster_1 Route 2: Pseudo-Multicomponent cluster_2 Route 3: Base-Catalyzed Hydroamidation A1 N-(4-nitrophenyl)- 2-aminoethanol C1 1-(2-hydroxyethyl)-3- (4-nitrophenyl)urea A1->C1 Urea Formation B1 Isocyanate B1->C1 D1 1-(4-nitrophenyl)imidazolidin-2-one C1->D1 Acid-catalyzed Cyclization E1 1-(4-aminophenyl)imidazolidin-2-one D1->E1 Nitro Reduction (H2/Pd-C) A2 4-Nitroaniline E2 One-Pot Reaction A2->E2 B2 Aldehyde B2->E2 C2 Diamine C2->E2 D2 Carbonyl Source (e.g., CDI) D2->E2 F2 1-(4-nitrophenyl)imidazolidin-2-one (or derivative) E2->F2 Schiff Base Formation, Reduction, Cyclization G2 1-(4-aminophenyl)imidazolidin-2-one F2->G2 Nitro Reduction (H2/Pd-C) A3 2-Amino-propargyl alcohol C3 Propargylic Urea Intermediate A3->C3 Urea Formation B3 4-Nitrophenyl isocyanate B3->C3 D3 1-(4-nitrophenyl)imidazolidin-2-one C3->D3 Base-catalyzed Intramolecular Hydroamidation E3 1-(4-aminophenyl)imidazolidin-2-one D3->E3 Nitro Reduction (H2/Pd-C)

Caption: Overview of synthetic routes to aminophenylimidazolidinones.

This guide provides a starting point for researchers to select and optimize the synthesis of aminophenylimidazolidinones. The choice of the most appropriate route will depend on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. For complex derivatives, the pseudo-multicomponent and base-catalyzed routes may offer significant advantages in terms of efficiency and yield.

References

Purity Analysis of Commercial "1-(3-Aminophenyl)imidazolidin-2-one": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical intermediate, 1-(3-Aminophenyl)imidazolidin-2-one, is a valuable building block in the synthesis of various pharmacologically active molecules. Given its role in drug discovery and development, ensuring its purity is paramount to the reliability and reproducibility of experimental data. This guide provides a comparative analysis of the purity of commercially available this compound, details common analytical methodologies for its assessment, and discusses potential alternatives.

Commercial Purity Landscape

The purity of commercial this compound can vary between suppliers. While some vendors provide a product with a specified purity, often around 95%, others offer it on an "as-is" basis, placing the onus of quality control on the end-user.[1][2] This variability underscores the critical need for in-house purity verification. For instance, some major chemical suppliers explicitly state that they do not perform analytical testing on certain batches of this compound and the buyer is responsible for confirming its purity.[2]

Supplier CategoryTypical Purity SpecificationNotes
Research Chemicals95%Purity is generally stated, but independent verification is recommended.
Fine ChemicalsVariable (often sold "as-is")Buyer assumes responsibility for purity assessment.[2]

Key Analytical Techniques for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): This technique is well-suited for separating the main compound from its impurities. A reverse-phase HPLC method, similar to that used for related structures like 1-Acetyl-2-imidazolidinone, can be effectively employed.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative 1H NMR (qNMR) is a powerful, non-destructive technique that provides a direct measure of purity against a certified reference standard.[5][6][7] It can identify and quantify both organic impurities and residual solvents.

Potential Impurities

Potential Impurity Classes:

  • Starting Materials: Unreacted 1,2-diaminoethane or 3-aminophenyl isocyanate.

  • Byproducts of Cyclization: Incomplete cyclization leading to urea intermediates.

  • Related Isomers: Positional isomers of the amino group on the phenyl ring.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Functional Alternatives

The this compound scaffold is utilized for its ability to present a key amine functionality in a specific spatial orientation, making it a useful synthon in medicinal chemistry.[8][13] The choice of an alternative will be highly dependent on the specific application and the desired downstream chemistry.

Potential Alternative Scaffolds:

  • Substituted Anilines: Simpler structures that can serve as starting points for parallel synthesis.

  • Other Heterocyclic Scaffolds: Benzimidazoles, piperazines, or morpholines can offer different physicochemical properties and biological activities.

Experimental Protocols

Purity Determination by Reverse-Phase HPLC

This protocol is adapted from a method for a structurally related compound and should be optimized for this compound.[3][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 10% to 90% acetonitrile over 20 minutes). Adjust the pH of the aqueous component to 3.0 with phosphoric acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the commercial sample in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks.

Purity Determination by Quantitative 1H NMR (qNMR)

This is a generalized protocol for qNMR analysis.[5][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube.

  • Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column) Mobile_Phase->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detector UV Detector HPLC_System->Detector Data_Acquisition Data Acquisition (Chromatogram) Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation

Caption: Workflow for purity analysis by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing (Sample & Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer Data_Acquisition 1H NMR Spectrum Acquisition NMR_Spectrometer->Data_Acquisition Signal_Integration Signal Integration Data_Acquisition->Signal_Integration Purity_Calculation Purity Calculation (qNMR Formula) Signal_Integration->Purity_Calculation

Caption: Workflow for purity analysis by qNMR.

References

Cross-Reactivity Profile of 1-(3-Aminophenyl)imidazolidin-2-one Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Aminophenyl)imidazolidin-2-one and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry. The imidazolidin-2-one scaffold is a common feature in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential, including applications as anticancer and anti-inflammatory agents. Understanding the cross-reactivity of these compounds is paramount in drug development to assess their selectivity, predict potential off-target effects, and ensure a favorable safety profile.

This guide provides a comparative overview of the methodologies used to assess the cross-reactivity of imidazolidin-2-one based compounds, drawing on available research for this class of molecules. Due to a lack of publicly available, specific cross-reactivity screening data for "this compound," this document will focus on generalized experimental protocols and data presentation formats that are standard in the field.

Data Presentation: Assessing Selectivity

A crucial aspect of characterizing any new chemical entity is to determine its selectivity. This is often achieved by screening the compound against a panel of related targets (e.g., a kinase panel) or by assessing its cytotoxic effects on cancerous versus healthy cell lines. The results are typically presented in tabular format for clear comparison.

Table 1: Illustrative Kinase Selectivity Profile for an Imidazolidin-2-one Analog

Kinase TargetIC₅₀ (nM)% Inhibition @ 1 µM
Target Kinase A5095
Off-Target Kinase B1,50045
Off-Target Kinase C>10,000<10
Off-Target Kinase D8,00015

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC₅₀ indicates higher potency. The percentage of inhibition at a fixed concentration provides a snapshot of the compound's activity against a broader range of targets.

Table 2: Example of Cytotoxicity and Selectivity Index

Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)
HCT-116Colon Carcinoma15-
HepG2Hepatocellular Carcinoma25-
Normal FibroblastsHealthy Control755.0 (vs. HCT-116)

The Selectivity Index (SI) is calculated by dividing the IC₅₀ for normal cells by the IC₅₀ for cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the reliability of cross-reactivity studies. Below are generalized methodologies for key assays.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a multi-well plate, add the kinase, the substrate peptide, and the assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Data is normalized to controls (no compound for 100% activity and no enzyme for 0% activity) and IC₅₀ values are calculated using non-linear regression analysis.

Cell-Based Cytotoxicity Assay

This assay measures the potency of a compound in killing cells.

  • Materials: Cancer and normal cell lines, cell culture medium, fetal bovine serum, penicillin-streptomycin, test compound, and a viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add the viability reagent and measure the signal (e.g., absorbance or luminescence), which correlates with the number of viable cells.

    • Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Visualizing Cross-Reactivity Assessment

Diagrams are essential for illustrating complex workflows and relationships in cross-reactivity studies.

CrossReactivityWorkflow General Workflow for Cross-Reactivity Profiling cluster_0 Compound Synthesis and Characterization cluster_1 Primary Target Engagement cluster_2 Selectivity Profiling cluster_3 Data Analysis and Interpretation Compound This compound Analog PrimaryAssay Primary Target Assay (e.g., Kinase A) Compound->PrimaryAssay Potency Determine Potency (IC50) PrimaryAssay->Potency KinasePanel Broad Kinase Panel Screening Potency->KinasePanel CellPanel Cancer vs. Normal Cell Line Panel Potency->CellPanel SelectivityScore Calculate Selectivity Score KinasePanel->SelectivityScore CellPanel->SelectivityScore OffTarget Identify Off-Targets SelectivityScore->OffTarget SAR Structure-Activity Relationship Analysis OffTarget->SAR SignalingPathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Imidazolidin-2-one Compound Inhibitor->MEK

Establishing Analytical Standards for "1-(3-Aminophenyl)imidazolidin-2-one": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound "1-(3-Aminophenyl)imidazolidin-2-one" (CAS No. 938459-14-4) is a molecule of interest in chemical and pharmaceutical research.[1][2] Currently, there are no universally established analytical standards for this compound. Commercial suppliers often provide it with a stated purity of around 95% but without detailed analytical certification, placing the onus of quality verification on the researcher.[1] This guide provides a comprehensive comparison of potential analytical methods to establish robust in-house standards for identity, purity, and stability assessment.

The proposed methodologies are based on established analytical techniques for structurally related compounds, including aromatic amines and cyclic ureas. This guide will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters for the proposed analytical methods, with acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterProposed MethodAlternative MethodAcceptance Criteria (ICH)
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl columnN/A
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)Methanol:Phosphate Buffer (isocratic)N/A
Detection UV at 254 nmDiode Array Detector (DAD)N/A
Linearity (R²) > 0.999> 0.998≥ 0.995
LOD ~0.01 µg/mL~0.05 µg/mLS/N ratio of 3:1
LOQ ~0.03 µg/mL~0.15 µg/mLS/N ratio of 10:1
Precision (%RSD) < 2%< 3%≤ 2%
Accuracy (%Recovery) 98-102%95-105%98-102%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterProposed Method (after Derivatization)Acceptance Criteria (ICH)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSN/A
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentN/A
Carrier Gas HeliumN/A
Ionization Mode Electron Ionization (EI)N/A
Mass Analyzer QuadrupoleN/A
LOD ~0.1 ng/mLS/N ratio of 3:1
LOQ ~0.3 ng/mLS/N ratio of 10:1
Precision (%RSD) < 5%≤ 15% for trace analysis
Accuracy (%Recovery) 90-110%80-120% for trace analysis

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Information Structural elucidation, proton environmentCarbon skeleton, functional groups
Use Case Identity confirmation, purity estimationStructural confirmation

Experimental Protocols

HPLC-UV Method for Quantification and Impurity Profiling

This method is recommended for routine quality control, offering a balance of sensitivity, specificity, and accessibility. A validated HPLC method for a related compound, 1-Acetyl-2-imidazolidinone, demonstrates the suitability of this technique.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of "this compound" in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation: Prepare the sample by dissolving it in methanol to a concentration of approximately 0.1 mg/mL. Ensure complete dissolution and filter the solution through a 0.45 µm syringe filter prior to injection.

GC-MS Method for Trace Analysis and Impurity Identification

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities, which may not be detected by HPLC. Derivatization is necessary to improve the volatility and thermal stability of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization Protocol:

    • Accurately weigh approximately 1 mg of the sample into a reaction vial.

    • Add 100 µL of pyridine followed by 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the unequivocal identification and structural elucidation of "this compound" and its potential impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Expected signals would include those for the aromatic protons on the aminophenyl ring, the two methylene groups of the imidazolidinone ring, and the amine proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon environments within the molecule.

Mandatory Visualization

Analytical Workflow

G Diagram 1: Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample Test Sample Dissolution Dissolve in Solvent Sample->Dissolution NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample Filtration Filter (0.45 µm) Dissolution->Filtration Derivatization Derivatization (BSTFA) Dissolution->Derivatization HPLC HPLC Injection Filtration->HPLC Quantification Quantification & Purity HPLC->Quantification GCMS GC-MS Injection Derivatization->GCMS Impurity_ID Impurity Identification GCMS->Impurity_ID NMR_Acquisition 1H & 13C NMR NMR_Sample->NMR_Acquisition Structure_Elucidation Structural Confirmation NMR_Acquisition->Structure_Elucidation

Caption: Comprehensive analytical workflow for "this compound".

Proposed Signaling Pathway for Biological Investigation

The imidazolidin-2-one scaffold is a component of numerous biologically active molecules. While the specific biological activity of "this compound" is not well-documented, related compounds have shown potential in inducing apoptosis in cancer cells through the c-Jun N-terminal kinase (JNK) signaling pathway.[10][11] This pathway represents a plausible area of investigation for the biological effects of this compound.

G Diagram 2: Hypothetical JNK-Mediated Apoptosis Pathway Compound This compound ROS Increased ROS Production Compound->ROS ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis induces

Caption: A proposed JNK-mediated signaling pathway for the pro-apoptotic effects of the compound.

References

Head-to-Head In Vitro Comparison of 1-(3-Aminophenyl)imidazolidin-2-one Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of synthetic analogs of 1-(3-Aminophenyl)imidazolidin-2-one for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, making them significant targets in the development of treatments for neurological disorders such as depression and Parkinson's disease.[1][2] Selective inhibitors of MAO-A are explored for antidepressant and anxiolytic effects, while MAO-B inhibitors are primarily investigated for neuroprotective properties in the management of Parkinson's and Alzheimer's diseases.[1][2]

This document details the experimental protocols used to assess the inhibitory potential of these compounds and presents the data in a clear, comparative format to aid in the evaluation of their potential as therapeutic agents.

Comparative Analysis of MAO-A and MAO-B Inhibition

The inhibitory activities of this compound and its synthetic analogs were evaluated against recombinant human MAO-A and MAO-B enzymes. The half-maximal inhibitory concentrations (IC50) were determined using a fluorometric assay. The results, as summarized in the table below, indicate that the parent compound and its analogs exhibit varying degrees of potency and selectivity towards the two MAO isoforms.

Compound IDStructureMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Cmpd-1 This compound12525000.05
Cmpd-2 1-(3-Nitro-5-aminophenyl)imidazolidin-2-one7555000.014
Cmpd-3 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one25015000.167
Cmpd-4 1-(3-Amino-5-methylphenyl)imidazolidin-2-one9032000.028

Caption: Comparative inhibitory activity of this compound analogs against MAO-A and MAO-B.

Experimental Protocols

A detailed methodology for the in vitro monoamine oxidase inhibition assay is provided below. This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[1]

In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of test compounds against human MAO-A and MAO-B using a 96-well plate format suitable for high-throughput screening.[1][3]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes[1]

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[1]

  • p-Tyramine (MAO substrate)[1]

  • Benzylamine (selective MAO-B substrate)[1][3]

  • Amplex® Red (fluorogenic probe)[1]

  • Horseradish peroxidase (HRP)[1]

  • Clorgyline (selective MAO-A inhibitor)[3]

  • Selegiline (selective MAO-B inhibitor)[3]

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom plates

Workflow for MAO Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates, Probes) add_compounds Add Test Compounds/Controls to 96-well plate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds add_enzyme Add MAO Enzyme (MAO-A or MAO-B) add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate_mix Add Substrate/Probe Mix (p-Tyramine/Amplex Red/HRP) pre_incubate->add_substrate_mix incubate Incubate at 37°C (Protected from light) add_substrate_mix->incubate read_fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Workflow of the in vitro fluorometric MAO inhibition assay.

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in MAO Assay Buffer.

  • Compound Plating: Add 2 µL of serially diluted test compounds or control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) to the wells of a 96-well plate. Include vehicle controls (DMSO).

  • Enzyme Addition: Add 48 µL of the MAO enzyme solution (either MAO-A or MAO-B) to each well.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the substrate mixture containing p-Tyramine, Amplex® Red, and HRP.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway of Monoamine Oxidase

The enzymatic reaction catalyzed by monoamine oxidases is a critical step in the degradation of monoamine neurotransmitters. The following diagram illustrates the general pathway and the principle of the detection assay.

G cluster_reaction MAO Catalyzed Reaction cluster_detection Fluorometric Detection Monoamine Monoamine Substrate (e.g., Serotonin, Dopamine) MAO MAO-A or MAO-B Monoamine->MAO + O₂ + H₂O Products Aldehyde + NH₃ + H₂O₂ MAO->Products H2O2 H₂O₂ Products->H2O2 HRP HRP H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP

Caption: MAO enzymatic reaction and the principle of fluorometric detection.

Monoamine oxidase catalyzes the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide.[1] In the presence of horseradish peroxidase (HRP), the generated hydrogen peroxide reacts with a non-fluorescent probe like Amplex® Red to produce the highly fluorescent compound, resorufin.[1] The rate of fluorescence increase is directly proportional to the MAO activity. A decrease in this rate in the presence of a test compound indicates inhibition.[1]

References

literature review of "1-(3-Aminophenyl)imidazolidin-2-one" applications and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Imidazolidin-2-one Derivatives in Therapeutic Applications

A Comprehensive Review of a Versatile Scaffold

Introduction

The imidazolidin-2-one core is a prominent scaffold in medicinal chemistry, featured in a variety of FDA-approved drugs and clinical candidates. While specific data regarding the applications and efficacy of "1-(3-Aminophenyl)imidazolidin-2-one" are limited in publicly available research, the broader class of imidazolidin-2-one derivatives has been extensively studied for a range of therapeutic applications. This guide provides a comparative overview of the efficacy of various imidazolidin-2-one derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data from published literature.

Anticancer Activity of Imidazolidin-2-one Derivatives

A significant body of research has focused on the development of imidazolidin-2-one derivatives as potential anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The following tables summarize the in vitro anticancer activity of several imidazolidin-2-one derivatives, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxicity of 4-(het)arylimidazolidin-2-ones against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
2h HuTu 80 (duodenum adenocarcinoma)58.7[1]
2k HuTu 80 (duodenum adenocarcinoma)>100[1]
2h A549 (lung carcinoma)>100[1]
2k A549 (lung carcinoma)>100[1]
2h Chang Liver (normal liver cells)>100[1]
2k Chang Liver (normal liver cells)>100[1]

Table 2: Cytotoxicity of 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N′-ethylideneacetohydrazide Derivatives

CompoundHCT-116 (colorectal carcinoma) IC50 (µM)HePG-2 (hepatoblastoma) IC50 (µM)MCF-7 (breast adenocarcinoma) IC50 (µM)Reference
7 47.4655.8138.30[2]
10 13.214.513.1[2]
13 14.513.113.2[2]
21 13.113.214.5[2]
24 12.839.074.92[2]
Erlotinib (Standard) --5.18[2]

Table 3: Cytotoxicity of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione Derivatives

CompoundHepG-2 (liver cancer) IC50 (µg/ml)HCT-116 (colon cancer) IC50 (µg/ml)Reference
4 >1000>1000[3]
6 >1000>1000[3]
7 49.368.4[3]
9 55.241.6[3]
Doxorubicin (Standard) 39.844.2[3]

Antimicrobial Activity of Imidazolidin-2-one Derivatives

Imidazolidin-2-one derivatives have also demonstrated promising activity against various bacterial and fungal pathogens. The tables below present the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 4: Antibacterial Activity of Imidazolidinone Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusStaphylococcus epidermidisBacillus subtilisNeisseria gonorrhoeaeEscherichia coliKlebsiella pneumoniaeReference
3f 125250125250125250[4]
11c 62.512562.512562.5125[4]
Ampicillin (Standard) 62.562.562.5125125125[4]

Table 5: Antifungal Activity of Imidazolidinone Derivatives (MIC in µg/mL)

CompoundAspergillus fumigatusAspergillus clavatusGeotricum candidumReference
3f 125250125[4]
11c 62.512562.5[4]
Clotrimazole (Standard) 31.2531.2531.25[4]

Experimental Protocols

1. MTT Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm. The IC50 value is then calculated from the dose-response curve.

2. Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of some imidazolidin-2-one derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[5] Some imidazolidin-2-one derivatives have been shown to inhibit EGFR, thereby blocking these downstream effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Imidazolidinone_Derivative Imidazolidin-2-one Derivative Imidazolidinone_Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by Imidazolidin-2-one Derivatives.

Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins are key regulators of the intrinsic pathway of apoptosis (programmed cell death).[4] Anti-apoptotic proteins like Bcl-2 prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. Some anticancer compounds can modulate the activity of Bcl-2 family proteins to induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_Mitochondria Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Activates Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Bax Apoptosis Apoptosis Caspase_Activation->Apoptosis Imidazolidinone_Derivative Imidazolidin-2-one Derivative Imidazolidinone_Derivative->Bcl2 Inhibits

Caption: Modulation of Apoptosis by Imidazolidin-2-one Derivatives.

Comparison with Alternative Therapies

Anticancer Therapy

The imidazolidin-2-one derivatives with demonstrated anticancer activity can be compared to standard chemotherapeutic agents. For instance, doxorubicin is a widely used drug for various cancers, including breast and liver cancer.[3] While some of the synthesized imidazolidin-2-one derivatives show comparable IC50 values to doxorubicin in certain cell lines, further in vivo studies are necessary to establish their therapeutic potential. Erlotinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[2] The potent EGFR inhibitory activity of some imidazolidin-2-one derivatives suggests they could be promising alternatives or adjuncts to existing EGFR-targeted therapies.

Antimicrobial Therapy

In the realm of antimicrobial agents, the imidazolidin-2-one derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their MIC values are in a similar range to ampicillin, a commonly used antibiotic, against several bacterial strains.[4] Against fungal pathogens, their efficacy is comparable to that of clotrimazole, a standard antifungal medication.[4]

Conclusion

The imidazolidin-2-one scaffold represents a versatile platform for the development of novel therapeutic agents. While research on "this compound" is not extensive, numerous other derivatives have demonstrated significant in vitro anticancer and antimicrobial activities. The data presented in this guide highlights the potential of this class of compounds. Further research, including in vivo efficacy studies, toxicity profiling, and elucidation of precise mechanisms of action, is warranted to translate these promising preclinical findings into clinical applications. The ability to readily synthesize a diverse range of derivatives allows for the fine-tuning of their pharmacological properties, making the imidazolidin-2-one scaffold an attractive starting point for future drug discovery efforts.

References

Safety Operating Guide

Proper Disposal of 1-(3-Aminophenyl)imidazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and detailed disposal procedures for 1-(3-Aminophenyl)imidazolidin-2-one, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is essential for the responsible management of this chemical compound.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times to prevent eye contact.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves.[4]

  • Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and rinse the skin with plenty of water.[6]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

Storage: Store the compound in a tightly sealed, compatible container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The substance should be kept in a dark place under an inert atmosphere at room temperature.[9]

Quantitative Data Summary

The following table summarizes key data for this compound, relevant to its safe handling and disposal.

PropertyValueCitation(s)
Molecular Formula C₉H₁₁N₃O[1][2]
Molecular Weight 177.20 g/mol [1][2]
Physical Form Solid[1][9]
Hazard Pictogram GHS07 (Exclamation Mark)[1][2][9]
Hazard Statements H302: Harmful if swallowed, H319: Causes serious eye irritation[1][2][9]
Signal Word Warning[1][2][9]
Storage Class Code 11 - Combustible Solids[1][2]
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. Due to its classification as a substance highly hazardous to water (WGK 3), it is critical to prevent its release into the environment.[1][8][10] Never pour this chemical down the drain or dispose of it in regular trash.[1]

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, gloves), and solutions.

  • Segregate this waste from other waste streams, particularly from non-hazardous and non-halogenated waste, to prevent hazardous reactions and ensure proper disposal.[6]

2. Waste Collection and Containerization:

  • Use a dedicated, clearly labeled hazardous waste container for all solid waste contaminated with this compound.

  • The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[6]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).

3. On-site Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

  • The storage area should be cool, well-ventilated, and away from sources of ignition and incompatible materials.[6]

  • Ensure the waste container is kept closed at all times except when adding waste.

4. Final Disposal:

  • The primary recommended method for the final disposal of amine compounds like this is incineration at an approved hazardous waste disposal facility.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]

  • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.

5. Decontamination of Empty Containers:

  • Triple rinse empty containers that held this compound with a suitable solvent.

  • Collect the rinsate as hazardous waste and add it to a designated liquid waste container.

  • Once decontaminated, the container can be disposed of as regular solid waste, following institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Final Disposal Start Generation of Waste (this compound) Segregate Segregate Waste (Solid, Liquid, Labware) Start->Segregate Containerize Place in Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Arrange for Pickup Transport Professional Transport to Approved Facility ContactEHS->Transport Incinerate Incineration at Approved Facility Transport->Incinerate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Aminophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-(3-Aminophenyl)imidazolidin-2-one, a novel compound requiring careful management in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe operational workflow.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined in the table below. This is a mandatory requirement for all procedures, including weighing, transferring, and disposal.

PPE CategorySpecificationRationale
Respiratory Protection Government-approved respirator.[1]To prevent inhalation of airborne particles of the compound.
Hand Protection Compatible chemical-resistant gloves.[1]To avoid direct skin contact with the compound. Gloves must be inspected prior to use.[1]
Eye and Face Protection Government-approved eye and face protection equipment.[1]To protect against splashes or airborne particles entering the eyes.
Body Protection Protective clothing, such as a lab coat or coveralls.[1]To prevent contamination of personal clothing and skin.
Foot Protection Protective boots, if the situation requires.[1]To provide additional protection in case of spills or other unforeseen events.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow should be strictly adhered to.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe 1. don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe 2. weigh Weigh Compound don_ppe->weigh 3. transfer Transfer Compound weigh->transfer 4. dissolve Dissolve or Use Compound transfer->dissolve 5. decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate 6. doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe 7. dispose Dispose of Waste doff_ppe->dispose 8.

Figure 1. High-level workflow for handling this compound.
Preparation

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that a safety shower and eye wash station are readily accessible.

  • Assemble Materials: Before starting, gather all necessary equipment, including the chemical container, weighing paper or a suitable vessel, spatulas, and the vessel for the subsequent experimental step.

  • Don Personal Protective Equipment (PPE): Put on PPE in the following order: lab coat, respirator, eye and face protection, and finally, gloves.

Weighing and Transferring the Compound
  • Tare the Balance: Place a clean, new piece of weighing paper or a tared vessel on the analytical balance and zero the reading.

  • Dispense the Compound: Carefully dispense the desired amount of this compound onto the weighing paper or into the vessel. Use a clean spatula for this purpose. Avoid creating dust.

  • Record the Mass: Once the desired mass is obtained, record the value.

  • Transfer the Compound: Carefully transfer the weighed compound to the reaction vessel. If using weighing paper, fold it to create a funnel for a more controlled transfer. If any residue remains on the weighing paper, it can be rinsed into the reaction vessel with a small amount of the solvent to be used in the experiment.

  • Immediate Cleanup: Clean the spatula and any minor spills on the balance or surrounding area immediately with a damp cloth or paper towel, which should then be disposed of as contaminated waste.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound. Use a suitable solvent or cleaning agent.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat, eye and face protection, and finally the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Place any unused this compound, contaminated weighing paper, gloves, and other solid materials into a clearly labeled, sealed waste bag or container.

    • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • If the compound is in solution, it should be collected in a labeled, sealed container designated for hazardous chemical waste.

    • Do not pour any solutions containing this compound down the drain.[1]

  • Empty Containers:

    • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.

Risk Assessment and Control

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying potential hazards, assessing the likelihood and severity of exposure, and implementing appropriate control measures.

cluster_risk Risk Assessment Process identify_hazards Identify Hazards assess_exposure Assess Exposure Potential identify_hazards->assess_exposure Leads to evaluate_risk Evaluate Risk Level assess_exposure->evaluate_risk Informs implement_controls Implement Control Measures evaluate_risk->implement_controls Determines review_effectiveness Review and Monitor Effectiveness implement_controls->review_effectiveness Requires review_effectiveness->identify_hazards Feedback Loop

Figure 2. Logical relationship of the risk assessment process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.